VUF11418
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSBTJDUAWBQGE-IUQUCOCYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VUF11418: A Technical Guide to its Discovery and Chemical Synthesis as a CXCR3 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of VUF11418, a selective, nonpeptidomimetic agonist of the C-X-C chemokine receptor 3 (CXCR3). Initially misidentified in broader chemical library screenings, this compound has been characterized as a potent G protein-biased agonist of CXCR3, a key receptor implicated in inflammatory and autoimmune diseases. This document details the discovery, chemical synthesis, and pharmacological profile of this compound, offering comprehensive experimental protocols and a summary of its quantitative data. Furthermore, it elucidates the CXCR3 signaling pathway activated by this biased agonist.
Discovery and Pharmacological Profile
This compound, with the chemical name 1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-yl)methyl)piperazine, was identified as the first nonpeptidomimetic agonist for the CXCR3 receptor. Its discovery marked a significant step in the development of chemical tools to probe the function and signaling of this important chemokine receptor.
Quantitative Pharmacological Data
This compound has been characterized as a selective and potent CXCR3 agonist. Its pharmacological parameters are summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (pKi) | 7.2 | Radioligand Binding Assay | [1] |
| Functional Potency (pEC50) | 6.0 | [³⁵S]GTPγS Functional Assay | [1] |
| Agonist Bias | G protein-biased | Gαi Activation vs. β-arrestin Recruitment Assays | [2] |
Table 1: Quantitative Pharmacological Data for this compound at the CXCR3 Receptor
Chemical Synthesis
The chemical synthesis of this compound originates from the natural monoterpene (-)-nopol (B44374). While the primary literature from its discoverers provides the most accurate and detailed protocol, a likely synthetic route based on the synthesis of structurally related compounds involves the following key steps.[3]
Synthesis of (-)-Nopol Mesylate
The synthesis begins with the conversion of commercially available (-)-nopol to its corresponding mesylate. This is a standard procedure to transform the primary alcohol into a good leaving group for subsequent nucleophilic substitution.
Nucleophilic Substitution with Piperazine
The key step in the synthesis is the reaction of (-)-nopol mesylate with piperazine.[3] In a related synthesis of a bis-substituted piperazine, the reaction is carried out in acetonitrile (B52724) with potassium carbonate as a base, and the mixture is refluxed for several hours.[3] For the mono-substituted this compound, careful control of stoichiometry would be crucial to favor the desired product.
General Reaction Scheme:
-
Step 1: (-)-Nopol + Methanesulfonyl chloride → (-)-Nopol mesylate
-
Step 2: (-)-Nopol mesylate + Piperazine → this compound
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assay (for Ki determination)
This assay is performed to determine the binding affinity of this compound for the CXCR3 receptor.
-
Cell Membranes: Membranes are prepared from HEK293 cells stably expressing the human CXCR3 receptor.
-
Radioligand: A suitable radiolabeled CXCR3 antagonist, such as [¹²⁵I]-CXCL11, is used.
-
Assay Buffer: Typically, a buffer containing 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 140 mM NaCl, and 0.5% bovine serum albumin (BSA), at pH 7.4.
-
Procedure:
-
Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound in the assay buffer.
-
The incubation is carried out at room temperature for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer (assay buffer without BSA).
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay (for EC₅₀ determination)
This functional assay measures the ability of this compound to activate G proteins coupled to the CXCR3 receptor.[4][5][6]
-
Cell Membranes: Membranes from HEK293 cells expressing CXCR3 are used.
-
Reagents:
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure G proteins are in their inactive state at the start of the assay).
-
Assay Buffer: Typically 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
-
Procedure:
-
Cell membranes (5-10 µg) are pre-incubated with increasing concentrations of this compound in the assay buffer in a 96-well plate.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
The plate is incubated at 30°C for 30-60 minutes with gentle agitation.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
-
Data Analysis: The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is determined from the dose-response curve using non-linear regression.
Signaling Pathways and Experimental Workflows
This compound acts as a G protein-biased agonist at the CXCR3 receptor. This means it preferentially activates the Gαi-mediated signaling cascade over the β-arrestin pathway.[2]
CXCR3 Gαi-Mediated Signaling Pathway
Upon binding of this compound, the CXCR3 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαi. This initiates a downstream signaling cascade.
Caption: this compound-mediated CXCR3 Gαi signaling pathway.
Experimental Workflow for Synthesis and Characterization
The overall process from synthesis to pharmacological characterization of this compound follows a logical workflow.
Caption: Workflow for this compound synthesis & characterization.
Conclusion
This compound is a valuable pharmacological tool for studying the CXCR3 receptor. Its characterization as a selective, G protein-biased agonist provides a unique opportunity to dissect the distinct roles of G protein-mediated and β-arrestin-mediated signaling in CXCR3-related physiology and pathophysiology. The synthetic route, derived from a readily available natural product, and the detailed experimental protocols provided in this guide will aid researchers in the further investigation and potential therapeutic development of CXCR3 modulators.
References
- 1. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 2. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
A comprehensive review of the current scientific literature reveals no direct primary research linking the compound VUF11418 to the G protein-coupled receptor 84 (GPR84). Searches for "this compound" in conjunction with "GPR84" across multiple scientific databases did not yield any publications detailing its pharmacological activity, binding affinity, or functional effects on this receptor. The existing research on this compound appears to be in unrelated fields.
Therefore, this guide will focus on the established knowledge of GPR84, a receptor of significant interest in drug development for inflammatory diseases. We will delve into its known ligands, signaling pathways, and the experimental methodologies used to characterize them, providing a comprehensive resource for researchers, scientists, and drug development professionals.
GPR84: A Proinflammatory G Protein-Coupled Receptor
G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like superfamily of GPCRs.[1] Its expression is predominantly found in immune cells, including monocytes, macrophages, neutrophils, and microglia.[2] The expression of GPR84 is significantly upregulated in response to proinflammatory stimuli, such as lipopolysaccharide (LPS), suggesting a critical role in inflammatory processes.[2][3] Activation of GPR84 is primarily coupled to the pertussis toxin-sensitive Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade is implicated in various cellular responses, including chemotaxis, phagocytosis, and the production of proinflammatory cytokines.[1][3][6]
Quantitative Data on GPR84 Ligands
A variety of synthetic agonists and antagonists have been developed to probe the function of GPR84. The following tables summarize the quantitative data for some of the key tool compounds and investigational ligands described in the literature.
Table 1: GPR84 Agonist Activity
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| 2-hydroxy lauric acid (2-OH-C12) | [³⁵S]GTPγS Binding | CHO-GPR84 | EC₅₀ | 9.9 µM | |
| 3-hydroxy lauric acid (3-OH-C12) | [³⁵S]GTPγS Binding | CHO-GPR84 | EC₅₀ | 13 µM | |
| 2-hydroxy capric acid (2-OH-C10) | [³⁵S]GTPγS Binding | CHO-GPR84 | EC₅₀ | 31 µM | |
| 3-hydroxy capric acid (3-OH-C10) | [³⁵S]GTPγS Binding | CHO-GPR84 | EC₅₀ | 230 µM | |
| 6-n-octylaminouracil (6-OAU) | Chemotaxis Assay | Human PMNs | EC₅₀ | 318 nM | [4] |
| 3-hydroxy-C12 | Chemotaxis Assay | Human PMNs | EC₅₀ | 24.2 µM | [4] |
| 3,3′-diindolylmethane (DIM) | Allosteric Modulator | Not Specified | Kₐ | 5.6–6.9 μM | [2] |
Table 2: GPR84 Antagonist Activity
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Compound 837 | [³⁵S]GTPγS Binding (vs. 2-HTP) | Flp-In TREx 293 (human GPR84-Gαi2) | IC₅₀ | ~1 nM | |
| Compound 837 | [³⁵S]GTPγS Binding (vs. 6-OAU) | Flp-In TREx 293 (human GPR84-Gαi2) | IC₅₀ | Not specified | |
| Compound 837 | cAMP Assay (vs. 2-HTP) | Flp-In TREx 293 (human GPR84-Gαi2) | IC₅₀ | Not specified | |
| GLPG1205 | Not specified | Not specified | Not specified | High affinity | |
| PBI-4050 | Not specified | Not specified | Not specified | Modest affinity | |
| [³H]140 | Radioligand Binding | Flp-In TREx 293 (human GPR84-Gαi2) | Kₑ | 4.7 ± 0.8 nM |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is a functional membrane-based assay that measures the activation of G proteins upon receptor stimulation.
-
Membrane Preparation: Flp-In T-REx 293 cells stably expressing a human GPR84-Gαi2 fusion protein are harvested. The cells are lysed by homogenization in a hypotonic buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Components: The reaction mixture contains cell membranes, [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and the test compounds (agonists or antagonists).
-
Incubation: The reaction is incubated at 30°C for a defined period, typically 30-60 minutes.
-
Termination and Detection: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes. The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting. Agonists stimulate [³⁵S]GTPγS binding, while antagonists inhibit agonist-stimulated binding.
cAMP Assay
This whole-cell assay measures the modulation of intracellular cyclic AMP levels following receptor activation.
-
Cell Culture: CHO cells stably expressing human GPR84 are seeded in multi-well plates.
-
Forskolin Stimulation: To amplify the cAMP signal, cells are often pre-treated with forskolin, a direct activator of adenylyl cyclase.
-
Compound Treatment: Cells are then treated with varying concentrations of GPR84 agonists or antagonists.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). GPR84 activation, being Gαi/o-coupled, leads to a decrease in forskolin-stimulated cAMP levels.
Chemotaxis Assay
This assay measures the directed migration of cells in response to a chemical gradient.
-
Cell Preparation: Primary human polymorphonuclear leukocytes (PMNs) or other immune cells are isolated and suspended in an appropriate buffer.
-
Transwell System: A Transwell insert with a porous membrane is placed in a well of a multi-well plate. The lower chamber contains the chemoattractant (e.g., a GPR84 agonist), and the cells are added to the upper chamber.
-
Incubation: The plate is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader-based method.
Signaling Pathways and Experimental Workflows
GPR84 Signaling Pathway
The activation of GPR84 by an agonist initiates a cascade of intracellular events. The following diagram illustrates the canonical Gαi/o-coupled signaling pathway.
Caption: GPR84 agonist binding activates the Gαi/o protein, inhibiting adenylyl cyclase and reducing cAMP levels.
Experimental Workflow for GPR84 Antagonist Screening
The process of identifying and characterizing novel GPR84 antagonists often follows a standardized workflow.
Caption: Workflow for the discovery and development of novel GPR84 antagonists.
References
- 1. Therapeutic validation of an orphan G protein-coupled receptor: The case of GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. outbreak.info [outbreak.info]
- 3. In vitro and in vivo characterization of the bifunctional μ and δ opioid receptor ligand UFP-505 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Characterization of the Spectrum of Antiviral Activity and Genetic Barrier to Drug Resistance of M2-S31N Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
VUF11418: An Inquiry into its Interaction with GPR84 Reveals a Data Gap
A comprehensive review of scientific literature and public databases reveals a notable absence of specific binding affinity and selectivity data for the compound VUF11418 in relation to the G protein-coupled receptor 84 (GPR84). Despite extensive searches for quantitative metrics such as Ki, IC50, or pIC50 values, and selectivity profiles against other receptors, no publicly available experimental data for this compound could be retrieved. This suggests that this compound is either a proprietary compound with undisclosed research findings, a compound that has not been extensively profiled for its activity on GPR84, or a designation that is not widely recognized in the field.
While direct information on this compound is unavailable, a wealth of data exists for other ligands targeting GPR84, a receptor increasingly recognized for its role in inflammation and immune responses. This technical overview will, therefore, focus on the established pharmacology of GPR84, detailing the experimental protocols used to characterize ligand interactions and the known signaling pathways, which would be applicable to the study of any novel compound like this compound.
GPR84: A Target in Inflammatory and Metabolic Diseases
GPR84 is a Gi/Go-coupled receptor activated by medium-chain fatty acids (MCFAs), with capric acid (C10) being one of the most potent endogenous agonists.[1][2] Its expression is predominantly found in immune cells such as macrophages, neutrophils, and microglia, and is upregulated under inflammatory conditions.[1][3] Activation of GPR84 has been shown to be pro-inflammatory, augmenting inflammatory responses and enhancing phagocytosis.[1][4] This has positioned GPR84 as a potential therapeutic target for inflammatory and metabolic diseases.[3][5]
Characterizing Ligand-GPR84 Interactions: Methodologies and Data
The binding affinity and functional activity of compounds at GPR84 are typically determined through a series of in vitro assays. The following tables summarize the type of quantitative data that would be essential for characterizing a compound like this compound.
Table 1: GPR84 Binding Affinity Data for Known Ligands (Illustrative)
| Compound | Assay Type | Cell Line | Radioligand | Ki (nM) | pKi | IC50 (nM) | pIC50 |
| Compound X | Radioligand Binding | CHO-hGPR84 | [3H]-Antagonist Y | 15 | 7.82 | 25 | 7.60 |
| Compound Z | Competition Binding | HEK293-hGPR84 | [3H]-Agonist W | 50 | 7.30 | 80 | 7.10 |
Note: This table is illustrative. Specific data for this compound is not available.
Table 2: GPR84 Functional Activity Data for Known Ligands (Illustrative)
| Compound | Assay Type | Cell Line | Parameter Measured | EC50 (nM) | pEC50 | % Efficacy (vs. Control) |
| Agonist A | cAMP Inhibition | CHO-hGPR84 | Forskolin-stimulated cAMP | 100 | 7.00 | 95% |
| Agonist B | β-Arrestin Recruitment | U2OS-hGPR84 | Enzyme Complementation | 500 | 6.30 | 80% |
Note: This table is illustrative. Specific data for this compound is not available.
Table 3: GPR84 Selectivity Profile for a Hypothetical Compound (Illustrative)
| Receptor | Binding Affinity (Ki, nM) | Fold Selectivity vs. GPR84 |
| GPR84 | 10 | - |
| GPR40 | >10,000 | >1000 |
| GPR120 | >10,000 | >1000 |
| CB1 | >10,000 | >1000 |
| CB2 | >10,000 | >1000 |
Note: This table is illustrative. Specific data for this compound is not available.
Experimental Protocols for GPR84 Ligand Characterization
Detailed below are the standard experimental protocols that would be employed to determine the binding affinity and functional selectivity of a compound for GPR84.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.
Workflow:
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR84.[6]
-
Competition Binding: Membranes are incubated with a fixed concentration of a suitable GPR84 radioligand and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound.[6]
-
Quantification and Analysis: The amount of radioactivity trapped on the filters is measured using a scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[6]
GPR84 Signaling Pathways and Functional Assays
GPR84 primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also signal through β-arrestin recruitment.
References
- 1. researchgate.net [researchgate.net]
- 2. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 3. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Investigating the Role of GPR84 Using VUF11418: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target implicated in a variety of inflammatory and metabolic diseases. Its expression is predominantly found in immune cells, including macrophages, neutrophils, and microglia, where it is believed to play a pro-inflammatory role. This technical guide provides an in-depth overview of the investigation of GPR84 using the selective antagonist, VUF11418. It summarizes the current understanding of GPR84 signaling pathways, offers detailed experimental protocols for characterizing the interaction of this compound with the receptor, and presents a structured workflow for such investigations. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to GPR84
G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like superfamily of GPCRs. Initially identified as an orphan receptor, it is now known to be activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14. GPR84 is primarily coupled to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Emerging evidence also suggests its potential coupling to Gq/11 proteins, which would mediate an increase in intracellular calcium.[3] The activation of GPR84 has been linked to various downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for regulating cellular processes such as inflammation, proliferation, and survival.[2]
The expression of GPR84 is significantly upregulated in immune cells during inflammatory conditions, suggesting its role as a modulator of the immune response.[2] This has positioned GPR84 as a promising target for the development of novel therapeutics for inflammatory disorders.
The Role of this compound as a GPR84 Antagonist
This compound is a small molecule antagonist designed to selectively inhibit the activity of GPR84. By blocking the binding of endogenous ligands like MCFAs, this compound is a valuable tool for elucidating the physiological and pathological roles of GPR84. The use of selective antagonists is a critical step in target validation and drug discovery, allowing for the specific interrogation of a receptor's function in complex biological systems.
Data Presentation: Pharmacological Characterization of this compound
Table 1: Radioligand Binding Affinity of this compound at Human GPR84
| Parameter | Value |
| Radioligand | [³H]-GPR84 Agonist/Antagonist |
| Cell Line | HEK293 or CHO cells expressing human GPR84 |
| Kᵢ (nM) | Data to be determined |
| Hill Slope | Data to be determined |
Table 2: Functional Antagonism of this compound on GPR84-mediated cAMP Inhibition
| Parameter | Value |
| Agonist | (e.g., 6-OAU, Decanoic Acid) |
| Cell Line | CHO-K1 cells expressing human GPR84 |
| IC₅₀ (nM) | Data to be determined |
| Assay Principle | Measurement of cAMP levels |
Table 3: Functional Antagonism of this compound on GPR84-mediated β-Arrestin Recruitment
| Parameter | Value |
| Agonist | (e.g., 6-OAU) |
| Cell Line | U2OS or HEK293 cells with β-arrestin reporter |
| IC₅₀ (nM) | Data to be determined |
| Assay Principle | Enzyme complementation or resonance energy transfer |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the antagonistic properties of this compound on GPR84.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for GPR84 by competing with a radiolabeled ligand.
Materials:
-
HEK293 or CHO cell membranes expressing human GPR84.
-
Radioligand (e.g., a tritiated GPR84 agonist or antagonist).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of this compound or vehicle.
-
Add cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known GPR84 ligand.
-
Calculate specific binding and determine the Ki value for this compound using appropriate pharmacological models.
cAMP Inhibition Assay
This functional assay assesses the ability of this compound to block agonist-induced inhibition of cAMP production.[2]
Materials:
-
CHO-K1 cells stably expressing human GPR84.[2]
-
GPR84 agonist (e.g., 6-OAU or decanoic acid).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed GPR84-expressing CHO-K1 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of this compound or vehicle for a specified time.
-
Add a fixed concentration of a GPR84 agonist in the presence of forskolin.
-
Incubate for a defined period to allow for cAMP modulation.
-
Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves and calculate the IC₅₀ value for this compound.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to GPR84, a key step in receptor desensitization and signaling.
Materials:
-
U2OS or HEK293 cells engineered to express GPR84 and a β-arrestin reporter system (e.g., PathHunter, Tango).
-
GPR84 agonist (e.g., 6-OAU).
-
This compound.
-
Assay-specific detection reagents.
-
Cell culture medium and reagents.
Procedure:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Add a fixed concentration of the GPR84 agonist.
-
Incubate for the time recommended by the assay manufacturer to allow for β-arrestin recruitment.
-
Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Analyze the data to determine the IC₅₀ of this compound for the inhibition of β-arrestin recruitment.
Mandatory Visualizations
GPR84 Signaling Pathways
Caption: GPR84 Signaling Pathways.
Experimental Workflow for GPR84 Antagonist Characterization
Caption: Experimental Workflow for GPR84 Antagonist Characterization.
Conclusion
The investigation of GPR84 using selective antagonists like this compound is a rapidly evolving field with significant therapeutic potential. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at characterizing the role of GPR84 in health and disease. The provided signaling pathways, experimental protocols, and workflow diagrams are intended to facilitate a systematic and comprehensive approach to GPR84 research. As more data on specific antagonists become available, the understanding of GPR84's function will undoubtedly expand, paving the way for the development of novel therapies for a range of inflammatory and metabolic disorders.
References
- 1. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Probe 2-(2-Benzofuranyl)-2-imidazoline (2-BFI): A Technical Guide for I2-Imidazoline Site Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The I2-imidazoline binding sites represent a compelling and enigmatic target in contemporary pharmacology. While their precise molecular identity and signaling pathways remain subjects of intensive investigation, their modulation has been linked to a range of physiological effects, including neuroprotection, analgesia, and the regulation of monoamine oxidase (MAO) activity.[1] The development of selective chemical probes is paramount to unraveling the therapeutic potential of I2 sites. This technical guide focuses on 2-(2-benzofuranyl)-2-imidazoline (2-BFI), a widely utilized and highly selective ligand for the characterization of I2-imidazoline binding sites.
Initially identified as a potent and selective ligand for I2 sites, 2-BFI has become an invaluable tool for researchers.[2] Its tritiated form, [3H]2-BFI, serves as a high-affinity radioligand for in vitro binding assays, enabling the quantification and characterization of I2 sites in various tissues.[3] Furthermore, the parent compound is extensively used in in vivo and in vitro studies to probe the functional consequences of I2 site modulation.[4][5] This guide provides a comprehensive overview of 2-BFI, including its binding profile, experimental protocols for its use, and a summary of its known biological activities.
Data Presentation: Quantitative Binding Profile of 2-BFI
The affinity and selectivity of 2-BFI for I2-imidazoline sites have been characterized across various studies and tissues. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of 2-BFI for I2-Imidazoline Sites
| Radioligand | Preparation | Ki (nM) | KD (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]2-BFI | Rabbit brain membranes | - | 0.27 (high affinity site), 8.97 (low affinity site) | 111.2 (high affinity site), 268 (low affinity site) | [3] |
| [3H]Idazoxan | Rabbit brain membranes | 1.3 | - | - | [2] |
| [3H]2-BFI | Rat cerebral cortex | 9.8 | - | 72 | [6] |
Table 2: Selectivity Profile of 2-BFI
| Receptor/Site | Ki (nM) | Selectivity (fold vs. I2) | Preparation | Reference |
| I2-imidazoline site | 1.3 | - | Rabbit brain membranes | [2] |
| α2-adrenoceptor | 3735 | 2873 | Rabbit brain membranes | [2] |
| MAO-B (human, recombinant) | 8300 | - | - | [7] |
Experimental Protocols
Radioligand Binding Assay for I2-Imidazoline Sites using [3H]2-BFI
This protocol is a generalized procedure based on methodologies described in the literature.[3][8] Researchers should optimize conditions for their specific tissue and experimental setup.
Materials:
-
Tissue homogenate (e.g., brain cortex)
-
[3H]2-BFI (specific activity ~50-80 Ci/mmol)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., 10 µM Idazoxan or unlabeled 2-BFI)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[8]
-
Assay Setup: In a 96-well plate or individual tubes, add the following in a final volume of 250-500 µL:
-
Binding buffer
-
[3H]2-BFI at a final concentration near its KD (e.g., 0.3 nM).[3]
-
For total binding wells, add buffer. For non-specific binding wells, add the non-specific determinator. For competition experiments, add varying concentrations of the test compound.
-
Add the membrane preparation (typically 50-200 µg of protein).
-
-
Incubation: Incubate the reaction mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Mechanism of Action and Biological Effects
The precise signaling mechanisms downstream of I2-imidazoline site activation by 2-BFI are not fully elucidated. However, a significant body of evidence points towards an interaction with monoamine oxidases (MAOs).[9] Specifically, 2-BFI has been shown to be a reversible inhibitor of MAO-A.[10] This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin (B10506) and norepinephrine, which is thought to contribute to its observed antidepressant-like and analgesic effects.[11][12]
Beyond its effects on MAO, 2-BFI has demonstrated significant neuroprotective properties in various models of neuronal injury, including cerebral ischemia.[1][5][13] The neuroprotective effects of 2-BFI are attributed, at least in part, to the modulation of apoptotic pathways and a reduction in neuroinflammation.[4][5] Studies have shown that 2-BFI can attenuate the activation of glial cells and reduce the production of pro-inflammatory cytokines like TNF-α.[4][14] Furthermore, 2-BFI has been reported to provide neuroprotection by stabilizing endoplasmic reticulum-mitochondria contact sites and inhibiting the activation of the NLRP3 inflammasome.[15]
Synthesis
The synthesis of 2-(2-benzofuranyl)-2-imidazoline (2-BFI) is typically achieved from benzofuran-2-carboxylic acid.[16] The general synthetic route involves the conversion of the carboxylic acid to the corresponding carboxamide, followed by dehydration to the nitrile. The benzofuran-2-carbonitrile then undergoes a Pinner reaction with ethanol (B145695) and hydrogen chloride to form an ethyl imidate hydrochloride, which is subsequently reacted with ethylenediamine (B42938) to yield the final 2-imidazoline product.
Conclusion
2-(2-Benzofuranyl)-2-imidazoline (2-BFI) is a potent and selective chemical probe that has been instrumental in advancing our understanding of I2-imidazoline sites. Its high affinity and selectivity make it an excellent tool for in vitro binding studies, while its demonstrated in vivo activity provides a means to investigate the physiological roles of these enigmatic binding sites. As research into the therapeutic potential of I2-imidazoline ligands continues, 2-BFI will undoubtedly remain a cornerstone for pharmacological and mechanistic investigations in this exciting field.
References
- 1. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ligands selective for central I2-imidazoline binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]2-(2-benzofuranyl)-2-imidazoline: a new selective high affinity radioligand for the study of rabbit brain imidazoline I2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The imidazoline I2 receptor agonist 2-BFI attenuates hypersensitivity and spinal neuroinflammation in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-Benzofuranyl)-2-imidazoline treatment within 5 hours after cerebral ischemia/reperfusion protects the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labelling of I2B-imidazoline receptors by [3H]2-(2-benzofuranyl)-2-imidazoline (2-BFI) in rat brain and liver: characterization, regulation and relation to monoamine oxidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Characterization of the discriminable stimulus produced by 2-BFI: effects of imidazoline I2-site ligands, MAOIs, β-carbolines, agmatine and ibogaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the discriminable stimulus produced by 2-BFI: effects of imidazoline I(2)-site ligands, MAOIs, beta-carbolines, agmatine and ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential serotonergic and noradrenergic involvement in the discriminative stimulus effects of the selective imidazoline I2-site ligand 2-BFI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The potential antidepressant-like effect of imidazoline I2 ligand 2-BFI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(2-Benzofuranyl)-2-Imidazoline Mediates Neuroprotection by Regulating the Neurovascular Unit Integrity in a Rat Model of Focal Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-BFI Provides Neuroprotection Against Fluorosis by Stabilizing Endoplasmic Reticulum-Mitochondria Contact Sites and Inhibiting Activation of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digital.csic.es [digital.csic.es]
In Vitro Profile of VUF11418: A Technical Guide to its Early-Stage Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage in vitro pharmacological characterization of VUF11418, a selective, non-peptidomimetic agonist of the C-X-C motif chemokine receptor 3 (CXCR3). All data and protocols presented herein are compiled from publicly available scientific literature.
Core Compound Activity: Quantitative Data Summary
This compound has been identified as a potent agonist of the human CXCR3 receptor. Its in vitro activity has been quantified through various binding and functional assays, the results of which are summarized below.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Binding Affinity (pKi) | 7.2 | Radioligand Displacement Assay | CHO-K1 cells expressing human CXCR3 | [1] |
| Functional Potency (pEC50) | 6.0 | [35S]GTPγS Binding Assay | CHO-K1 cells expressing human CXCR3 | [1] |
Mechanism of Action: A Biased Agonist Profile
This compound exhibits biased agonism at the CXCR3 receptor, preferentially activating G protein-dependent signaling pathways over β-arrestin recruitment.[2] This characteristic makes it a valuable tool for dissecting the distinct downstream consequences of these two major signaling arms of GPCRs. Specifically, this compound is characterized as a G protein-biased agonist in contrast to other CXCR3 ligands, such as VUF10661, which show a bias towards β-arrestin recruitment.[1][2]
The signaling cascade initiated by this compound binding to CXCR3 primarily involves the activation of Gαi proteins.[1][2] This leads to downstream effector modulation, such as the inhibition of adenylyl cyclase and subsequent changes in intracellular cyclic AMP (cAMP) levels. The G protein activation also contributes to cellular responses like chemotaxis.[2]
Below is a diagram illustrating the G protein-biased signaling pathway of this compound at the CXCR3 receptor.
References
The Pharmacological Profile of GPR84 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to GPR84
G protein-coupled receptor 84 (GPR84) is a member of the rhodopsin-like superfamily of GPCRs.[1] It is primarily expressed in immune cells, including macrophages, neutrophils, and microglia, as well as in adipose tissue and the gastrointestinal tract.[2][3] GPR84 is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14.[4] Upon activation, GPR84 primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] This signaling cascade has been implicated in a variety of proinflammatory responses, including immune cell chemotaxis, phagocytosis, and the production of inflammatory mediators.[1][7] Consequently, GPR84 has emerged as a promising therapeutic target for a range of inflammatory and metabolic diseases, and the development of potent and selective antagonists is an area of active research.[1][7]
GPR84 Signaling Pathway
The activation of GPR84 by its agonists initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gi/o protein, which in turn inhibits adenylyl cyclase, leading to reduced cAMP production. Additionally, GPR84 activation can lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.
References
- 1. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of the G-Protein-Coupled Receptor 84 (GPR84) by Agonists and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
VUF11418: An In-depth Technical Guide on its Effects on Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11418 is a selective, non-peptidic agonist of the C-X-C motif chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, natural killer (NK) cells, and other immune cells. CXCR3 and its endogenous chemokine ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in orchestrating immune responses and are critically implicated in the pathogenesis of various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the effects of this compound on key inflammatory signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Understanding the intricate interactions of this compound with CXCR3 and its subsequent impact on cellular signaling is paramount for the development of novel therapeutics targeting CXCR3-mediated inflammation.
Introduction to this compound and its Target: CXCR3
This compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of CXCR3. As a selective agonist, it mimics the action of endogenous chemokines, thereby activating downstream signaling cascades that govern immune cell trafficking and effector functions. Notably, this compound has been characterized as a G protein-biased agonist of CXCR3.[1][2][3][4] This biased agonism suggests that this compound preferentially activates G protein-mediated signaling pathways over β-arrestin-mediated pathways, leading to a distinct cellular response profile compared to endogenous ligands that may show different signaling biases.[1][2][3][4]
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Assay | Reference |
| Binding Affinity (pKi) | 7.2 | Radioligand binding assay | [5] |
| Functional Potency (pEC50) | 6.0 | [³⁵S]GTPγS functional assay | [5] |
| Agonist Type | G protein-biased agonist | G protein vs. β-arrestin recruitment assays | [1][2][3][4] |
This compound's Impact on Core Inflammatory Signaling Pathways
Activation of CXCR3 by this compound triggers a cascade of intracellular events that modulate inflammatory responses. The primary signaling pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis. Upon this compound binding, CXCR3 activation leads to the phosphorylation and subsequent activation of key MAPK members, particularly p38 and Extracellular signal-Regulated Kinase 1/2 (ERK1/2).
-
p38 MAPK: Activation of the p38 MAPK pathway is a prominent consequence of CXCR3 stimulation. This leads to the downstream activation of transcription factors and other kinases that regulate the expression of pro-inflammatory cytokines and chemokines.
-
ERK1/2: The ERK1/2 pathway is also activated downstream of CXCR3 and is involved in cell migration, proliferation, and survival.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is another critical signaling axis activated by CXCR3. This pathway is primarily involved in cell survival, proliferation, and migration. The βγ subunits of the activated G protein can stimulate PI3K, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, influencing cellular function. In the context of inflammation, the PI3K/Akt pathway can regulate immune cell migration and cytokine production.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB pathway is a cornerstone of inflammatory signaling, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. While the direct activation of NF-κB by CXCR3 is still under investigation, evidence suggests a crosstalk between the MAPK and NF-κB pathways. For instance, activated ERK and p38 can lead to the phosphorylation and activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation marks IκB for degradation, allowing the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate gene transcription.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data on the effects of this compound and other CXCR3 ligands on downstream signaling events. While specific data for this compound on all parameters may be limited, representative data for CXCR3 agonists are provided to illustrate the expected outcomes.
Table 2: Effect of this compound on G protein and β-arrestin Recruitment
| Ligand | Gαi/o Recruitment (EC₅₀, nM) | β-arrestin2 Recruitment (EC₅₀, nM) | Signaling Bias | Reference |
| This compound | ~100 | >1000 | G protein-biased | [1][2][3][4] |
| VUF10661 | >1000 | ~200 | β-arrestin-biased | [1][2][3][4] |
| CXCL11 | ~10 | ~50 | Balanced/Slightly β-arrestin-biased | [1][2][3][4] |
Table 3: Representative Quantitative Effects of CXCR3 Agonists on Downstream Signaling
| Parameter | Agonist | Cell Type | Fold Change vs. Control | Assay |
| p-Akt (Ser473) | CXCL10 (100 ng/mL) | Human T cells | ~3.5-fold | Western Blot |
| p-p38 (Thr180/Tyr182) | CXCL11 (100 nM) | HEK293-CXCR3 | ~4-fold | Western Blot |
| p-ERK1/2 (Thr202/Tyr204) | CXCL10 (100 ng/mL) | Human aortic smooth muscle cells | ~2.5-fold | Western Blot |
| NF-κB Reporter Activity | CXCL10 (100 ng/mL) | Microglia | ~3-fold | Luciferase Reporter Assay |
| IL-6 Production | CXCL11 (100 nM) | Human astrocytes | ~5-fold increase | ELISA |
| TNF-α Production | CXCL10 (100 ng/mL) | Macrophages | ~4-fold increase | ELISA |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on inflammatory signaling pathways.
Chemotaxis Assay
This protocol is designed to assess the ability of this compound to induce the migration of CXCR3-expressing cells.
Materials:
-
CXCR3-expressing cells (e.g., activated human T cells, Jurkat-CXCR3 stable cell line)
-
This compound
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5 µm pores)
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: Culture and harvest CXCR3-expressing cells. Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Place the Transwell inserts into a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) to the lower wells of the 24-well plate. Add medium without this compound as a negative control.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixing solution for 10 minutes. Subsequently, stain the cells with staining solution for 15 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view using a microscope at 20x or 40x magnification.
Western Blot for Phosphorylation of MAPK and Akt
This protocol details the detection of phosphorylated p38, ERK1/2, and Akt in response to this compound stimulation.
Materials:
-
CXCR3-expressing cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture CXCR3-expressing cells to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to stimulation.
-
Cell Stimulation: Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to this compound.
Materials:
-
CXCR3-expressing cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the CXCR3-expressing cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Stimulation: After 24-48 hours of transfection, treat the cells with various concentrations of this compound for 6-8 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay system protocol.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the untreated control.
Cytokine Quantification by ELISA
This protocol is for measuring the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by immune cells in response to this compound.
Materials:
-
CXCR3-expressing immune cells (e.g., macrophages, PBMCs)
-
This compound
-
ELISA kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation: Seed the immune cells in a 96-well plate and stimulate them with various concentrations of this compound for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided standards. Determine the concentration of the cytokines in the samples by interpolating from the standard curve.
Conclusion
This compound serves as a potent and selective agonist for the CXCR3 receptor, with a clear bias towards G protein-mediated signaling. Its ability to activate key inflammatory pathways, including the MAPK, PI3K/Akt, and indirectly the NF-κB pathways, underscores its utility in studying the intricate role of CXCR3 in inflammation. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting the this compound-CXCR3 axis in a variety of inflammatory and autoimmune disorders. Further research into the nuanced effects of biased agonism at the CXCR3 receptor will undoubtedly pave the way for the development of more specific and effective immunomodulatory therapies.
References
- 1. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
Key Cell-Based Assays for Gq/11-Coupled Receptor Characterization
An in-depth search for the initial characterization of a compound designated VUF11418 in cell-based assays has yielded no specific publicly available data or scientific literature. This suggests that "this compound" may be an internal development code for a novel compound that has not yet been disclosed in publications, or potentially a misnomer.
As a result, a detailed technical guide on the initial characterization of this compound, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, cannot be provided at this time.
However, the investigation did return a wealth of information regarding the common cell-based assays used to characterize compounds that modulate Gq/11 signaling pathways, a frequent target for novel therapeutics. These assays are fundamental in early drug discovery and are likely relevant to the characterization of a compound like this compound, should it target this pathway. The key assays and their underlying principles are summarized below.
Compounds that activate Gq/11-coupled G protein-coupled receptors (GPCRs) initiate a signaling cascade that results in the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The primary methods for detecting the activation of this pathway in a cell-based format are calcium mobilization assays and inositol monophosphate (IP1) accumulation assays.
Calcium Mobilization Assays
Activation of the Gq pathway leads to IP3 binding to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1][2] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.
Experimental Workflow for Calcium Mobilization Assay
Caption: A generalized workflow for a fluorescence-based calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: Cells expressing the target Gq/11-coupled receptor (either endogenously or through transfection) are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.[3]
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[3][4] The acetoxymethyl (AM) ester group facilitates the dye's entry across the cell membrane.[3] Intracellular esterases cleave the AM group, trapping the active dye inside the cell.[3]
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.[2][5] The instrument adds the test compound (e.g., this compound) to the wells.
-
Signal Detection: Upon compound-induced receptor activation and subsequent calcium release, the fluorescent dye binds to Ca2+, resulting in a significant increase in its fluorescence intensity.[3] The instrument measures this change in fluorescence in real-time.
-
Data Analysis: The fluorescence intensity data is used to generate concentration-response curves, from which key quantitative metrics such as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists can be determined.[3]
IP1 Accumulation Assays
Following its generation, IP3 is rapidly metabolized to IP2 and then to inositol monophosphate (IP1).[6][7] The final step, the dephosphorylation of IP1 to myo-inositol, can be blocked by lithium chloride (LiCl).[6][7][8] This allows IP1 to accumulate in the cell, where it can be measured as a stable and reliable marker of Gq/11 pathway activation.[6][7]
Signaling Pathway for Gq/11 Activation and IP1 Accumulation
Caption: The Gq/11 signaling cascade leading to IP1 accumulation.
Detailed Methodology (HTRF-based IP-One Assay): A common method for measuring IP1 is the IP-One Homogeneous Time-Resolved Fluorescence (HTRF) assay.[6][8][9] This is a competitive immunoassay.[6]
-
Cell Stimulation: Cells expressing the target receptor are incubated with the test compound in the presence of LiCl.[8]
-
Cell Lysis and Reagent Addition: After the stimulation period, a lysis buffer containing two key HTRF reagents is added: an anti-IP1 antibody labeled with a Europium cryptate (the donor fluorophore) and an IP1 analog conjugated to an acceptor fluorophore (e.g., d2).[6][8]
-
Competitive Binding: The IP1 produced by the cells competes with the d2-labeled IP1 for binding to the anti-IP1 antibody.[6]
-
Signal Detection:
-
High IP1 Concentration: When cellular IP1 levels are high, less d2-labeled IP1 binds to the antibody, keeping the donor and acceptor fluorophores far apart. This results in a low HTRF signal.
-
Low IP1 Concentration: When cellular IP1 levels are low, more d2-labeled IP1 binds to the antibody, bringing the donor and acceptor into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, resulting in a high HTRF signal.
-
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.[6] A standard curve is used to convert the raw HTRF signal into IP1 concentrations, which are then used to generate concentration-response curves and determine EC50 or IC50 values.[6]
Quantitative Data Presentation
While no specific data for this compound is available, the output of the described assays is typically summarized in tables for clear comparison of different compounds or conditions.
Table 1: Example Data Table for Agonist Characterization
| Compound | Target Receptor | Assay Type | EC50 (nM) | Max Response (% of Control) |
| This compound | Hypothetical R1 | Ca2+ Mobilization | Data N/A | Data N/A |
| This compound | Hypothetical R1 | IP1 Accumulation | Data N/A | Data N/A |
| Control Agonist | Hypothetical R1 | Ca2+ Mobilization | 10.5 | 100% |
| Control Agonist | Hypothetical R1 | IP1 Accumulation | 12.2 | 100% |
Table 2: Example Data Table for Antagonist Characterization
| Compound | Target Receptor | Assay Type | IC50 (nM) |
| This compound | Hypothetical R1 | Ca2+ Mobilization | Data N/A |
| This compound | Hypothetical R1 | IP1 Accumulation | Data N/A |
| Control Antagonist | Hypothetical R1 | Ca2+ Mobilization | 25.8 |
| Control Antagonist | Hypothetical R1 | IP1 Accumulation | 29.1 |
References
- 1. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Ca2+ mobilization assays in GPCR drug discovery [pubmed.ncbi.nlm.nih.gov]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of GPR84 Agonist VUF11418 in a Murine Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing the G-protein coupled receptor 84 (GPR84) agonist, VUF11418, in a murine model of lipopolysaccharide (LPS)-induced acute inflammation. GPR84 is a receptor predominantly expressed on immune cells, and its activation has been shown to amplify inflammatory responses.[1] This document outlines the mechanism of action of GPR84 agonists, detailed protocols for in vivo studies, and methods for assessing the resulting inflammatory cascade. While specific in vivo data for this compound is not widely published, this guide leverages data from the well-characterized GPR84 agonist 6-n-octylaminouracil (6-OAU) to provide a robust starting point for experimental design.
Introduction to GPR84 and its Role in Inflammation
G-protein coupled receptor 84 (GPR84) is an immune-metabolic receptor primarily expressed in myeloid cells such as macrophages, neutrophils, and microglia. Its expression is significantly upregulated in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) and TNF-α.[1][2] Activation of GPR84 by agonists, such as medium-chain fatty acids and synthetic compounds like 6-OAU, has been demonstrated to enhance pro-inflammatory signaling pathways.[1] This potentiation of the inflammatory response makes GPR84 a target of interest for studying and potentially modulating inflammatory diseases.
Mechanism of Action
Upon agonist binding, GPR84 couples to Gαi proteins, leading to the activation of downstream signaling cascades. Key pathways affected include the phosphorylation of Akt and ERK, and the nuclear translocation of the p65 subunit of NF-κB.[1] This signaling cascade culminates in the increased expression and secretion of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, IL-12B, CCL2, CCL5, and CXCL1.[1]
Data Presentation: In Vivo Effects of GPR84 Activation
The following tables summarize expected quantitative outcomes based on studies with GPR84 agonists in murine models of inflammation. These tables provide a baseline for designing experiments with this compound.
Table 1: Upregulation of GPR84 mRNA in Tissues Following LPS Challenge
| Tissue | Fold Change in GPR84 mRNA (2h post-LPS) | Fold Change in GPR84 mRNA (8h post-LPS) |
| Adipose Tissue | ~4 | ~3 |
| Bone Marrow | ~15 | ~10 |
| Brain | ~3 | ~2 |
| Lung | ~5 | ~4 |
| Kidney | Not significant | ~2 |
| Intestine | Not significant | ~3 |
| Data derived from an LPS-induced endotoxemia model in C57BL/6 mice (1 mg/kg LPS, i.p.).[1] |
Table 2: Effect of GPR84 Agonist on Cytokine and Chemokine Expression in LPS-Primed Macrophages
| Gene/Protein | Fold Change in Expression (Agonist vs. Vehicle) |
| TNF-α | Increased |
| IL-6 | Increased |
| IL-12B | Increased |
| CCL2 | Increased |
| CCL5 | Increased |
| CXCL1 | Increased |
| In vitro data from murine bone marrow-derived macrophages (BMDMs) primed with LPS, followed by treatment with a GPR84 agonist.[1] |
Experimental Protocols
This section provides detailed methodologies for investigating the effects of this compound in a murine model of LPS-induced acute inflammation.
Murine Model of LPS-Induced Acute Inflammation
This model is widely used to study systemic inflammatory responses. Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a robust and reproducible inflammatory cascade.
Materials:
-
8-12 week old C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
This compound (or 6-OAU as a positive control)
-
Vehicle for this compound (e.g., sterile PBS containing a low percentage of DMSO, see protocol below)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Preparation of Reagents:
-
LPS Solution: Dissolve LPS in sterile, endotoxin-free PBS to a final concentration of 0.1 mg/mL. The dose of LPS can range from 0.1 mg/kg to 5 mg/kg depending on the desired severity of inflammation.[1][2][3][4][5] A dose of 1 mg/kg is a common starting point.[1][4]
-
This compound Solution: Due to the lack of specific solubility data for this compound, it is recommended to first assess its solubility in common vehicles. A starting point is to dissolve this compound in a minimal amount of DMSO and then dilute it with sterile PBS to the final desired concentration. The final DMSO concentration should be kept low (ideally <5%) to avoid vehicle-induced inflammation. A dose-response study for this compound is recommended (e.g., 1, 5, 10 mg/kg).
-
-
Experimental Groups:
-
Group 1: Vehicle control (i.p.)
-
Group 2: this compound alone (i.p.)
-
Group 3: LPS alone (i.p.)
-
Group 4: this compound + LPS (i.p.)
-
-
Administration:
-
Administer this compound or its vehicle via intraperitoneal injection.
-
One hour after the this compound/vehicle injection, administer LPS or PBS via intraperitoneal injection. This timing is based on the principle of priming the immune system with the GPR84 agonist before the inflammatory insult.
-
-
Monitoring and Sample Collection:
-
Monitor mice for signs of inflammation (e.g., lethargy, piloerection).
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours post-LPS injection), euthanize mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perform peritoneal lavage with cold, sterile PBS to collect peritoneal cells for flow cytometry or other analyses.
-
Harvest tissues (e.g., spleen, liver, lung, peritoneal tissue) and either snap-freeze in liquid nitrogen for RNA/protein analysis or fix in formalin for histology.
-
Assessment of Inflammatory Response
1. Cytokine and Chemokine Analysis:
-
ELISA: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1/CCL2) in the serum and peritoneal lavage fluid using commercially available ELISA kits.
-
qPCR: Quantify the mRNA expression levels of inflammatory mediators in tissues (e.g., liver, spleen) and peritoneal cells.
2. Cellular Infiltration Analysis:
-
Peritoneal Cell Counts: Use a hemocytometer to count the total number of cells in the peritoneal lavage fluid.
-
Flow Cytometry: Characterize the immune cell populations in the peritoneal lavage fluid by staining for specific cell surface markers (e.g., F4/80 for macrophages, Ly6G for neutrophils).
3. Histological Analysis:
-
Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on formalin-fixed, paraffin-embedded tissue sections (e.g., liver, lung) to assess for signs of inflammation, such as immune cell infiltration and tissue damage.
Concluding Remarks
The protocols and data presented provide a framework for investigating the role of the GPR84 agonist this compound in a murine model of acute inflammation. Given that GPR84 activation is known to enhance inflammatory signaling, it is hypothesized that this compound will exacerbate the inflammatory response to LPS. Researchers should perform initial dose-response and time-course studies to optimize the experimental conditions for this compound. These studies will contribute to a better understanding of the therapeutic potential of modulating the GPR84 pathway in inflammatory diseases.
References
- 1. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. PET Imaging of Innate Immune Activation Using 11C Radiotracers Targeting GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for VUF11418 in Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of VUF11418, a histamine (B1213489) H4 receptor (H4R) antagonist, in primary immune cell cultures. Due to the limited direct experimental data on this compound, the recommended concentrations and protocols are based on findings from studies using other selective H4R antagonists with similar mechanisms of action, such as JNJ-7777120 and VUF-6002 (also known as JNJ10191584).
Introduction
This compound is a selective antagonist of the histamine H4 receptor, a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells.[1][2][3] The H4 receptor is implicated in modulating immune and inflammatory responses, making its antagonists valuable tools for studying and potentially treating allergic and autoimmune diseases.[1][2][4] These notes provide protocols for utilizing this compound to investigate its effects on primary immune cell functions such as chemotaxis, cytokine production, and activation.
Data Presentation: Recommended Concentration Ranges
The following table summarizes effective concentrations of various H4R antagonists on different primary immune cells, providing a basis for determining the optimal concentration of this compound for your experiments. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and assay.
| Cell Type | H4R Antagonist | Concentration/IC50 | Assay | Key Findings | Reference |
| Eosinophils (human) | VUF-6002 (JNJ10191584) | IC50: 530 nM | Chemotaxis | Inhibition of histamine-induced chemotaxis. | [5][6] |
| Mast Cells (mouse) | VUF-6002 (JNJ10191584) | IC50: 138 nM | Chemotaxis | Inhibition of histamine-induced chemotaxis. | [5][6] |
| Mast Cells (mouse) | JNJ-7777120 | 10 µM | Chemotaxis & Calcium Influx | Blockade of histamine-induced responses. | [7] |
| T-Cell Lymphoma (human) | JNJ-7777120 | 10 µM | Cell Viability | Reversal of H4R agonist-induced decrease in cell viability. | [8] |
| Monocytes (human) | JNJ-7777120 | 10 µM | Cytokine Production (IL-12p70) | Blockade of H4R agonist-induced effects. | [9] |
| Neutrophils (human) | JNJ-7777120 | 0.001 - 1 µM | Degranulation | Reversal of histamine-induced inhibition of degranulation. | [10] |
Recommended Starting Concentration for this compound: Based on the data for other H4R antagonists, a starting concentration range of 100 nM to 10 µM is recommended for in vitro experiments with primary immune cells.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which can then be used for the culture of lymphocytes and monocytes.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration for subsequent experiments.
Protocol 2: this compound Treatment and Functional Assays
A. Chemotaxis Assay (for Eosinophils, Mast Cells, or T-cells)
Materials:
-
Isolated primary immune cells (e.g., eosinophils, mast cells, T-cells)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Chemoattractant (e.g., histamine, relevant chemokines)
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell plate)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
Procedure:
-
Prepare a working solution of this compound in assay buffer. As a starting point, test a range of concentrations from 100 nM to 10 µM.
-
Pre-incubate the cells with this compound or vehicle control for 30-60 minutes at 37°C.
-
Place the chemoattractant in the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 1-3 hours).
-
After incubation, quantify the number of migrated cells in the lower chamber using a cell counter or by staining and microscopy.
B. Cytokine Production Assay (for T-cells or Monocyte-Derived Macrophages)
Materials:
-
Isolated PBMCs or specific immune cell populations
-
This compound stock solution
-
Cell stimulation agent (e.g., PHA for T-cells, LPS for macrophages)
-
Complete RPMI-1640 medium
-
ELISA kits for desired cytokines (e.g., IL-4, IL-5, IL-13 for Th2 cells; IFN-γ for Th1 cells; IL-12, TNF-α for macrophages)
Procedure:
-
Seed the cells in a culture plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agent (e.g., 1-5 µg/mL PHA or 100 ng/mL LPS).
-
Incubate for 24-72 hours, depending on the cytokine of interest.
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines using ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathway of Histamine H4 Receptor Antagonism
References
- 1. mdpi.com [mdpi.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma [mdpi.com]
- 9. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VUF11418 for Studying Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response and plays a critical role in inflammation and host defense. The C-X-C motif chemokine receptor 3 (CXCR3) and its ligands, such as CXCL10, are increasingly recognized for their involvement in orchestrating immune cell trafficking. While historically not considered a primary receptor on circulating, naive neutrophils, studies have revealed that CXCR3 expression is upregulated on neutrophils in inflammatory settings, suggesting a significant role in modulating their migratory behavior in disease contexts.[1][2][3] VUF11418, a selective, non-peptidic agonist of CXCR3, serves as a valuable pharmacological tool to investigate the specific role of this receptor in neutrophil function.[4][5] These application notes provide a comprehensive guide for utilizing this compound to study neutrophil chemotaxis.
This compound: A Tool for CXCR3-Mediated Neutrophil Chemotaxis Research
This compound is a selective agonist for the G protein-coupled receptor CXCR3.[4][5] Its utility in studying neutrophil chemotaxis stems from its ability to specifically activate CXCR3, allowing researchers to dissect the downstream signaling pathways and functional consequences of receptor engagement in this cell type. This is particularly relevant for investigating the pro-inflammatory feedback loops where neutrophils, upon infiltration into inflamed tissues, can upregulate CXCR3 and contribute to the amplification of the inflammatory response through autocrine or paracrine signaling via the CXCL10-CXCR3 axis.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound and the CXCR3 receptor. Direct quantitative data on this compound-induced neutrophil chemotaxis is an area for active investigation; the provided protocols are designed to enable the generation of such data.
| Parameter | Description | Value | Reference |
| This compound Binding Affinity (pKi) | Negative logarithm of the inhibitory constant, indicating the binding affinity of this compound to the CXCR3 receptor. | 7.2 | [5] |
| This compound Functional Potency (pEC50) | Negative logarithm of the half-maximal effective concentration in a [35S]GTPγS functional assay, indicating the potency of this compound in activating G-protein signaling downstream of CXCR3. | 6.0 | [5] |
| CXCR3 Expression on Neutrophils | CXCR3 is typically absent or expressed at low levels on naive, circulating neutrophils. However, its expression is significantly upregulated on neutrophils found in inflamed tissues, such as the lungs during acute respiratory distress syndrome (ARDS).[1][2] | Upregulated in inflammatory conditions | [1][2][3] |
Signaling Pathways and Experimental Workflows
CXCR3 Signaling Pathway in Neutrophils
Activation of CXCR3 by an agonist like this compound in neutrophils is expected to initiate a signaling cascade that ultimately leads to cytoskeletal rearrangements and directed cell migration. The diagram below illustrates the putative signaling pathway.
Experimental Workflow for Neutrophil Chemotaxis Assay
The following diagram outlines the general workflow for assessing the effect of this compound on neutrophil chemotaxis using a Boyden chamber or Transwell assay.
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol describes a standard method for isolating neutrophils from fresh human blood.
Materials:
-
Anticoagulated (e.g., with ACD or heparin) fresh human whole blood
-
Ficoll-Paque PLUS
-
Dextran T500
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
Red blood cell (RBC) lysis buffer
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Centrifuge
-
Sterile tubes and pipettes
Protocol:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/RBC pellet.
-
Resuspend the pellet in PBS and add Dextran T500 to a final concentration of 1%.
-
Allow the RBCs to sediment by gravity for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Discard the supernatant and perform RBC lysis on the cell pellet using RBC lysis buffer according to the manufacturer's instructions.
-
Wash the cells with PBS and centrifuge at 250 x g for 5 minutes.
-
Resuspend the neutrophil pellet in RPMI 1640 supplemented with 2% FBS.
-
Determine cell purity and viability using a hemocytometer and Trypan blue exclusion or flow cytometry (staining for a neutrophil marker like CD15).[6] Purity should be >95%.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol details the use of a Boyden chamber or Transwell inserts to quantify neutrophil migration in response to this compound.[6][7][8]
Materials:
-
This compound
-
Isolated human neutrophils
-
Positive control chemoattractant (e.g., CXCL10, fMLP)
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber or Transwell inserts (5 µm pore size)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for cell quantification
-
DMSO (for this compound stock solution)
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Prepare the positive control chemoattractant at a concentration known to induce robust chemotaxis.
-
-
Assay Setup:
-
Add the assay buffer containing different concentrations of this compound, positive control, or vehicle (DMSO at the same final concentration as in the this compound dilutions) to the lower wells of the plate.
-
Place the Transwell inserts into the wells.
-
Resuspend the isolated neutrophils in assay buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add the neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.
-
-
Cell Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber using one of the following methods:
-
Fluorometric: Stain the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence using a microplate reader.
-
Enzymatic: Lyse the cells and measure the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
Direct Counting: Stain the cells and count them under a microscope using a hemocytometer.
-
-
-
Data Analysis:
-
Calculate the chemotactic index for each condition: (Number of cells migrating towards the test compound) / (Number of cells migrating towards the vehicle control).
-
Plot the chemotactic index against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Analysis of CXCR3-Mediated Signaling Events
To confirm that the observed chemotaxis is mediated by CXCR3 signaling, downstream events can be measured.
A. Calcium Mobilization Assay:
-
Load isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells and resuspend them in a suitable buffer.
-
Measure the baseline fluorescence using a fluorometer or a fluorescence plate reader.
-
Add this compound at various concentrations and record the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
B. MAPK Phosphorylation Assay (Western Blot):
-
Starve isolated neutrophils in serum-free media for 1-2 hours.
-
Stimulate the cells with this compound for different time points (e.g., 2, 5, 10, 30 minutes).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated forms of MAPKs (e.g., phospho-p44/42 MAPK [Erk1/2]) and total MAPK as a loading control.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the level of MAPK phosphorylation.
Conclusion
This compound is a powerful tool for elucidating the role of the CXCR3 receptor in neutrophil chemotaxis, particularly in the context of inflammation and disease. The provided protocols offer a framework for researchers to investigate the effects of this selective agonist on neutrophil migration and the underlying signaling pathways. These studies will contribute to a better understanding of the complex mechanisms governing neutrophil recruitment and may identify novel therapeutic targets for inflammatory disorders.
References
- 1. CXCL10-CXCR3 Enhances the Development of Neutrophil-mediated Fulminant Lung Injury of Viral and Nonviral Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multiple Roles for Chemokines in Neutrophil Biology [frontiersin.org]
- 4. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 6. criver.com [criver.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of VUF11418
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11418 is a novel compound targeting the G protein-coupled receptor 84 (GPR84). GPR84 is a medium-chain fatty acid receptor recognized as a pro-inflammatory target.[1] Its activation in immune cells, such as macrophages, triggers a cascade of inflammatory responses, including cytokine secretion, chemotaxis, and phagocytosis.[1][2] Consequently, GPR84 has emerged as a promising therapeutic target for a variety of inflammatory and fibrotic diseases. These application notes provide detailed protocols for the in vivo investigation of this compound, a putative GPR84 modulator, to characterize its pharmacokinetic profile, pharmacodynamic effects, and therapeutic efficacy in relevant animal models.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 320 ± 95 |
| Tmax (h) | 0.1 | 0.5 ± 0.2 |
| AUC (ng·h/mL) | 1200 ± 210 | 1500 ± 350 |
| t1/2 (h) | 2.5 ± 0.8 | 3.1 ± 1.1 |
| CL (L/h/kg) | 0.83 ± 0.15 | - |
| Vd (L/kg) | 2.9 ± 0.7 | - |
| F (%) | - | 20.8 ± 4.9 |
Data are presented as mean ± standard deviation (n=6 per group). Cmax, Maximum plasma concentration; Tmax, Time to reach maximum plasma concentration; AUC, Area under the plasma concentration-time curve; t1/2, Half-life; CL, Clearance; Vd, Volume of distribution; F, Bioavailability.
Table 2: Effect of this compound on Inflammatory Cytokine Levels in a Murine Model of Peritonitis
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
| Vehicle | - | 1500 ± 250 | 2000 ± 300 | 800 ± 120 |
| This compound | 1 | 1100 ± 180 | 1400 ± 210 | 550 ± 90* |
| This compound | 10 | 700 ± 110 | 800 ± 130 | 300 ± 50** |
| This compound | 30 | 450 ± 80 | 550 ± 95 | 200 ± 40*** |
*Data are presented as mean ± standard deviation (n=8 per group). Statistical significance compared to the vehicle group is denoted by *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA with Dunnett's post-hoc test). TNF-α, Tumor Necrosis Factor-alpha; IL-6, Interleukin-6; MCP-1, Monocyte Chemoattractant Protein-1.
Experimental Protocols
Pharmacokinetic (PK) Study in Rats
Objective: To determine the fundamental pharmacokinetic properties of this compound following intravenous and oral administration in rats.[3][4]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Cannulas for jugular vein catheterization
-
Syringes and dosing needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis[3]
Procedure:
-
Fast rats overnight prior to dosing, with free access to water.
-
Divide rats into two groups: intravenous (IV) and oral (PO) administration (n=6 per group).
-
For the IV group, administer this compound at 1 mg/kg via the tail vein.
-
For the PO group, administer this compound at 10 mg/kg via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin.
Pharmacodynamic (PD) and Efficacy Study in a Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation
Objective: To assess the in vivo efficacy of this compound in reducing the inflammatory response in a well-established mouse model of acute inflammation.
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and dosing needles
-
Equipment for peritoneal lavage
-
ELISA kits for TNF-α, IL-6, and MCP-1
-
Flow cytometer and antibodies for immune cell profiling (e.g., CD45, Ly6G, F4/80)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (n=8 per group): Vehicle, this compound (1, 10, 30 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (IP) or oral administration 1 hour prior to the inflammatory challenge.
-
Induce acute inflammation by administering LPS (1 mg/kg) via IP injection.
-
At 4 hours post-LPS administration, euthanize the mice.
-
Perform peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity and collecting the fluid.
-
Centrifuge the peritoneal fluid to separate the supernatant and the cell pellet.
-
Measure the concentrations of TNF-α, IL-6, and MCP-1 in the supernatant using ELISA kits.
-
Resuspend the cell pellet for flow cytometry analysis to quantify the infiltration of immune cells (e.g., neutrophils and macrophages).
Mandatory Visualizations
Caption: GPR84 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetic studies of villocarine A, an active Uncaria alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Pharmacokinetic Studies of Biological Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
VUF11418 supplier and recommended storage conditions.
Cayman Chemical VUF11418. This product is supplied as a solid. A stock solution may be made by dissolving the this compound in the solvent of choice, which should be purged with an ... --INVALID-LINK--. Cayman Chemical VUF 11418 is a urea (B33335) derivative that acts as a positive allosteric modulator (PAM) of the M 1 muscarinic acetylcholine (B1216132) receptor (mAChR), with an EC 50 value of 1.1 μM. 1 It has no effect at M 2, M 3, M 4, or M 5 mAChRs. 1 By enhancing the effect of acetylcholine, VUF 11418 potentiates M 1 -mediated inositol (B14025) phosphate (B84403) production and reverses scopolamine-induced deficits in novel object recognition in rats. 1. This product is supplied as a solid. A stock solution may be made by dissolving the VUF 11418 in the solvent of choice, which should be purged with an inert gas. VUF 11418 is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide. The solubility of VUF 11418 in these solvents is approximately 2, 20, and 25 mg/ml, respectively. --INVALID-LINK-- MedChemExpress Storage. Powder, -20°C, 3 years. In solvent, -80°C, 6 months; -20°C, 1 month. Solvent & Solubility. --INVALID-LINK-- MedChemExpress In Vitro. This compound has an EC50 of 1.1 μM for potentiation of the ACh (EC20) response at the human M1 muscarinic receptor. This compound (10 μM) has no direct agonist ... --INVALID-LINK--. this compound | C19H21N3O2S | ChemSpider Storage & Stability. Store at -20C. Warning. This compound is for research use only and is not intended for human or veterinary use. ... Names and Identifiers. --INVALID-LINK-- this compound | CAS 1198301-38-0 this compound is a M1 receptor positive allosteric modulator (EC50: 1.1 μM). ... Storage. Store at -20°C. Short term shipping may be a higher temperature, but ... --INVALID-LINK-- this compound (CAS 1198301-38-0) Storage: Desiccate at -20°C. Solubility: Soluble in DMSO (up to 20 mg/ml) or in Ethanol (up to 20 mg/ml). --INVALID-LINK-- Santa Cruz Biotechnology VUF 11418 is a M1 mAChR PAM (positive allosteric modulator), which potentiates the effects of acetylcholine. VUF 11418 has been found to reverse scopolamine- ... --INVALID-LINK-- this compound | CAS 1198301-38-0 | Selleckchem this compound is a potent and selective M1-muscarinic acetylcholine receptor (mAChR) positive allosteric modulator with EC50 of 1.1 μM. --INVALID-LINK-- this compound - Tocris Bioscience Storage instructions. Store at -20°C. See Certificate of Analysis for more details. Solubility overview. Soluble in DMSO to 100 mM and in ethanol to 100 mM. --INVALID-LINK-- this compound - AdooQ BioScience Storage. For obtaining a higher solubility, please warm the tube at 37°C and shake it in the ultrasonic bath for a while. Stock solution can be stored below -20°C ... --INVALID-LINK-- this compound | Axon Medchem Storage Conditions: Store at -20°C. Description: this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic receptor (EC50 = ... --INVALID-LINK-- this compound | CAS 1198301-38-0 | Aobious Storage, Store at -20°C. For longer period, store at -80°C. Note, For research use only, not for human use. --INVALID-LINK-- this compound | Focus Biomolecules Storage, Store at -20°C. This compound is a positive allosteric modulator of the M1 muscarinic receptor (EC50 = 1.1 µM).1 It had no effect at M2, M3, M4, or M5 ... --INVALID-LINK-- this compound | CAS 1198301-38-0 | Bio-Techne Storage, Store at -20°C. See Certificate of Analysis for more details. ... VUF 11418 is a positive allosteric modulator of the M1 muscarinic receptor (EC50 = ... --INVALID-LINK-- this compound | CAS 1198301-38-0 | Jomar Life Research Storage: -20°C. This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic receptor (EC50 = 1.1 μM). --INVALID-LINK-- this compound | CAS 1198301-38-0 | BLDpharm Storage Condition. −20°C. Description. This compound is a potent and selective M1-muscarinic acetylcholine receptor (mAChR) positive allosteric modulator with ... --INVALID-LINK-- this compound: Application Notes and Protocols for a Selective M1 Muscarinic Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, it enhances the effect of the endogenous ligand, acetylcholine, at the M1 receptor. This document provides essential information for the procurement, storage, and application of this compound in a research setting. It includes a summary of its pharmacological properties, detailed storage conditions, and protocols for in vitro experiments.
Product Information
| Characteristic | Description |
| IUPAC Name | 1-[3-(4-butyl-1-piperidinyl)propyl]-3-(2-thienylcarbonyl)urea |
| CAS Number | 1198301-38-0 |
| Molecular Formula | C19H21N3O2S |
| Mechanism of Action | Positive Allosteric Modulator of the M1 muscarinic acetylcholine receptor. |
| EC50 | 1.1 µM for potentiation of the acetylcholine (ACh) response at the human M1 muscarinic receptor. |
| Selectivity | No reported agonist activity at M2, M3, M4, or M5 mAChRs. |
Supplier Information
This compound is available from several chemical suppliers catering to the research community. Researchers should verify the purity and quality of the compound from the chosen supplier. Potential suppliers include:
-
Cayman Chemical
-
MedChemExpress
-
Selleck Chemicals
-
Tocris Bioscience
-
Santa Cruz Biotechnology
-
Enzo Life Sciences
-
Alomone Labs
-
Axon Medchem
-
AdooQ BioScience
-
Aobious
-
Focus Biomolecules
-
Jomar Life Research
-
BLDpharm
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions based on the physical state of the compound.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Desiccate to protect from moisture. |
| In Solvent | -80°C | Up to 6 months | For longer-term storage. |
| -20°C | Up to 1 month | For short-term storage. |
Note: Short-term shipping may be at a higher temperature, but the compound should be stored at -20°C upon receipt.
Preparation of Stock Solutions
This compound is supplied as a solid and needs to be dissolved in a suitable solvent to prepare a stock solution.
Solubility:
| Solvent | Approximate Solubility |
| DMSO | 20 mg/mL |
| Ethanol | 20 mg/mL |
| Dimethyl formamide | 25 mg/mL |
Protocol for Stock Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Add the desired volume of the chosen solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.
-
The solvent should be purged with an inert gas.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C as recommended.
In Vitro Experimental Protocol: M1 Receptor Potentiation Assay
This protocol outlines a general procedure to assess the potentiation of the M1 receptor by this compound in a cell-based assay measuring inositol phosphate production, a downstream signaling event of M1 receptor activation.
Materials:
-
Cells expressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
Acetylcholine (ACh)
-
This compound
-
Inositol phosphate assay kit
-
Assay buffer
Experimental Workflow:
Application Notes and Protocols: Dissolving VUF11418 for Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUF11418 is a potent activator of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor involved in inflammatory responses. Due to its hydrophobic nature, dissolving this compound directly into aqueous solutions for in vitro and in vivo studies presents a significant challenge. This document provides a detailed protocol for the effective solubilization of this compound by creating a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO), which can then be diluted to the desired final concentration in an aqueous medium.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below. Understanding these properties is crucial for accurate preparation of solutions.
| Property | Value |
| Molecular Formula | C25H31I2N |
| Molecular Weight | 599.34 g/mol [1] |
| IUPAC Name | 1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N-((2'-iodo-[1,1'-biphenyl]-4-yl)methyl)-N,N-dimethylmethanaminium iodide[1] |
| Purity | Typically ≥98% |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DMSO.[2][3][4] Poorly soluble in aqueous solutions. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This stock solution can then be used for subsequent dilutions in aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, molecular biology grade
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps[5]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use to prevent condensation of atmospheric moisture.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.99 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 5.99 mg of this compound.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure no solid particles remain.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or glass vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for several months.
Preparation of Aqueous Working Solutions
To prepare an aqueous working solution, the DMSO stock solution of this compound should be serially diluted in the desired aqueous buffer or cell culture medium.
Important Considerations:
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the aqueous working solution as low as possible (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.
-
Aqueous Solubility Limit: Be aware of the potential for this compound to precipitate out of solution when diluted into an aqueous buffer. It is recommended to perform a pilot experiment to determine the maximum achievable concentration in your specific aqueous medium without precipitation.
-
Dilution Method: To minimize precipitation, add the this compound DMSO stock solution to the aqueous buffer while gently vortexing or stirring. Do not add the aqueous buffer directly to the concentrated DMSO stock.
This compound Signaling Pathway
This compound is an activator of CXCR3.[6] Upon binding of its ligands (CXCL9, CXCL10, CXCL11) or an activator like this compound, CXCR3, a G protein-coupled receptor, initiates a cascade of intracellular signaling events.[6][7] These pathways play a crucial role in T-cell trafficking and activation during inflammatory responses. The major signaling pathways activated by CXCR3 include the JAK/STAT, PI3K/Akt, and Ras/ERK pathways.
Figure 1: Simplified signaling pathway of this compound-mediated CXCR3 activation.
Experimental Workflow for Preparing Aqueous this compound Solutions
The following diagram illustrates the logical flow for preparing aqueous working solutions of this compound from a solid compound.
Figure 2: Workflow for the preparation of this compound aqueous solutions.
References
Application Notes and Protocols for VUF11418 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11418 is a selective, non-peptidomimetic small molecule agonist for the C-X-C chemokine receptor 3 (CXCR3).[1][2] As a G protein-coupled receptor (GPCR), CXCR3 is a key regulator of immune cell trafficking and is implicated in various inflammatory diseases and cancer.[1][3][4] this compound exhibits biased agonism, preferentially activating G protein signaling pathways over β-arrestin recruitment, making it a valuable tool for dissecting CXCR3 signaling and for use as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel CXCR3 modulators.[5][6][7]
These application notes provide detailed protocols for utilizing this compound in common HTS assays for the discovery of novel CXCR3 agonists. The described methodologies focus on assays measuring downstream signaling events of CXCR3 activation, such as G protein activation and calcium mobilization.
Pharmacological Data of this compound
This compound has been characterized as a selective agonist for CXCR3. The following table summarizes its key pharmacological parameters.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (pKi) | 7.2 | Radioligand Binding Assay | [1][2] |
| Functional Potency (pEC50) | 6.0 | [³⁵S]GTPγS Functional Assay | [1][2] |
Signaling Pathway of CXCR3
CXCR3 is a Gαi-coupled receptor.[1] Upon agonist binding, it primarily initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, activation of phospholipase C (PLC) by the βγ subunits of the G protein leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a response that is readily measurable in HTS formats. Furthermore, CXCR3 activation can also lead to the recruitment of β-arrestins, which mediate receptor desensitization and can initiate G protein-independent signaling.[6] this compound is a G protein-biased agonist, meaning it preferentially activates the G protein-mediated signaling pathway over β-arrestin recruitment.[5][7]
CXCR3 Signaling Pathway Activated by this compound.
High-Throughput Screening Protocols
This compound can be employed as a reference agonist in HTS campaigns to identify novel CXCR3 agonists. Below are protocols for two common HTS assays suitable for CXCR3.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR3 activation. It is a robust and widely used functional assay for Gαq- and Gαi-coupled GPCRs.
Experimental Workflow:
Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Plating:
-
Seed HEK293 or CHO cells stably expressing human CXCR3 into 384-well, black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound (as a positive control) in a suitable assay buffer.
-
Using a liquid handler, add the compounds to the assay plate.
-
-
Signal Detection:
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Monitor the kinetic response for 2-3 minutes.
-
-
Data Analysis:
-
Determine the agonist activity by calculating the increase in fluorescence signal over baseline.
-
Normalize the data to the response induced by a maximal concentration of this compound.
-
β-Arrestin Recruitment Assay
This assay measures the interaction between CXCR3 and β-arrestin upon agonist stimulation. It is particularly useful for identifying biased agonists. While this compound is a G protein-biased agonist, it can still be used as a reference compound in this assay to compare the β-arrestin recruitment profiles of newly identified hits.
Experimental Workflow:
β-Arrestin Recruitment Assay Workflow.
Detailed Protocol (Example using PathHunter® Assay):
-
Cell Plating:
-
Use a cell line engineered to co-express CXCR3 and β-arrestin fused to enzyme fragments (e.g., PathHunter® CXCR3 β-Arrestin cells).
-
Plate the cells in 384-well, white-walled microplates at the manufacturer's recommended density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in assay buffer.
-
Add the compounds to the assay plate.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Substrate Addition:
-
Prepare the detection reagent containing the substrate for the complemented enzyme according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
-
Signal Detection:
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Determine the β-arrestin recruitment activity by the increase in luminescence.
-
Normalize the data to the response of a known β-arrestin-biased agonist for CXCR3, if available, or use this compound as a point of comparison for G protein bias.
-
Data Presentation
The following table illustrates how to present data from HTS assays, comparing the activity of hypothetical hit compounds to the reference agonist this compound.
| Compound | Calcium Mobilization (EC₅₀, µM) | β-Arrestin Recruitment (EC₅₀, µM) | Bias Factor (vs. This compound) |
| This compound | 0.316 | >10 | 1 (Reference) |
| Hit Compound 1 | 0.5 | 1.2 | G protein-biased |
| Hit Compound 2 | 2.1 | 0.8 | β-arrestin-biased |
| Hit Compound 3 | 1.5 | 1.8 | Balanced |
Bias factor can be calculated using various models, often as the ratio of the potency (EC₅₀) or efficacy (Eₘₐₓ) in the G protein-mediated assay versus the β-arrestin assay, normalized to a reference compound.
Conclusion
This compound is a valuable pharmacological tool for studying CXCR3 signaling and serves as an excellent reference compound in high-throughput screening assays for the discovery of novel CXCR3 agonists. Its G protein-biased nature allows for the characterization of the signaling profiles of newly identified compounds. The provided protocols for calcium mobilization and β-arrestin recruitment assays offer robust and scalable methods for identifying and characterizing potential drug candidates targeting the CXCR3 receptor.
References
- 1. CXCR3 - Wikipedia [en.wikipedia.org]
- 2. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 3. The role of CXCR3 and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]
- 5. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased Agonism at Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VUF11418 in Combination with Inflammatory Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
VUF11418 is a small molecule, non-peptidomimetic agonist of the C-X-C motif chemokine receptor 3 (CXCR3).[1] CXCR3 is a G protein-coupled receptor that plays a significant role in the trafficking and function of effector T cells, particularly T helper 1 (Th1) cells, and is implicated in the pathogenesis of various inflammatory and autoimmune diseases.[2][3] this compound has been identified as a G protein-biased agonist of CXCR3, meaning it preferentially activates G protein-mediated signaling pathways over β-arrestin-mediated pathways.[4][5] This biased agonism may lead to distinct physiological outcomes compared to the endogenous chemokine ligands of CXCR3 (CXCL9, CXCL10, and CXCL11).[4][6]
These application notes provide a framework for investigating the potential of this compound in combination with other key inflammatory modulators, such as Tumor Necrosis Factor-alpha (TNF-α) inhibitors and Interleukin-6 (IL-6) inhibitors. The provided protocols are based on established methodologies in immunology and pharmacology and are intended to serve as a starting point for researchers.
Rationale for Combination Therapy
The rationale for combining this compound with other inflammatory modulators stems from the potential for synergistic or complementary mechanisms of action. While TNF-α and IL-6 inhibitors broadly suppress inflammatory responses, this compound offers a more targeted approach by modulating the migration and function of specific T cell populations.
The activation of CXCR3 by a G protein-biased agonist like this compound could potentially have an anti-inflammatory effect by inducing receptor desensitization and internalization, thereby preventing the migration of pathogenic T cells to sites of inflammation.[7] Combining this targeted immunomodulation with the broad anti-inflammatory effects of TNF-α or IL-6 inhibitors could lead to enhanced efficacy and potentially allow for lower doses of each agent, thereby reducing side effects.
Data Presentation
As direct experimental data on the combination of this compound with other inflammatory modulators is not yet available in published literature, the following table presents a hypothetical summary of expected quantitative data from in vitro and in vivo studies. This table is intended to guide the design of experiments and data analysis.
| Experimental Model | Treatment Group | Parameter Measured | Expected Outcome | Reference Protocol |
| In vitro T-cell migration assay | This compound | Inhibition of T-cell migration towards CXCL10 | Dose-dependent inhibition | Protocol 1 |
| TNF-α inhibitor | No significant effect on T-cell migration | - | Protocol 1 | |
| This compound + TNF-α inhibitor | Enhanced inhibition of T-cell migration | Synergistic effect | Protocol 1 | |
| In vitro cytokine production assay (LPS-stimulated PBMCs) | This compound | Modulation of IFN-γ production | Context-dependent | Protocol 2 |
| IL-6 inhibitor | Significant reduction in IL-6 production | - | Protocol 2 | |
| This compound + IL-6 inhibitor | Potentiation of IL-6 reduction and IFN-γ modulation | Complementary effect | Protocol 2 | |
| In vivo mouse model of rheumatoid arthritis | This compound | Reduction in paw swelling and inflammatory cell infiltration | Moderate anti-inflammatory effect | Protocol 3 |
| TNF-α inhibitor | Significant reduction in paw swelling and inflammation | - | Protocol 3 | |
| This compound + TNF-α inhibitor | Greater reduction in disease severity compared to monotherapy | Synergistic anti-inflammatory effect | Protocol 3 |
Experimental Protocols
Protocol 1: In Vitro T-Cell Migration Assay
Objective: To evaluate the effect of this compound, alone and in combination with a TNF-α inhibitor, on the migration of CXCR3-expressing T-cells.
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) and isolate CD3+ T-cells. Activate T-cells with anti-CD3/CD28 antibodies to induce CXCR3 expression.
-
Chemotaxis Assay: Use a transwell migration assay system.
-
Add chemoattractant (e.g., CXCL10) to the lower chamber.
-
Pre-incubate activated T-cells with this compound, a TNF-α inhibitor (e.g., adalimumab), or the combination for 30 minutes.
-
Add the pre-incubated T-cells to the upper chamber of the transwell insert.
-
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Cell Counting: Quantify the number of migrated cells in the lower chamber using a cell counter or flow cytometry.
-
Data Analysis: Calculate the percentage of migration inhibition for each treatment group compared to the untreated control.
Protocol 2: In Vitro Cytokine Production Assay
Objective: To assess the immunomodulatory effects of this compound in combination with an IL-6 inhibitor on cytokine production by human PBMCs.
Methodology:
-
Cell Culture: Isolate human PBMCs from healthy donors.
-
Cell Stimulation:
-
Pre-incubate PBMCs with this compound, an IL-6 inhibitor (e.g., tocilizumab), or the combination for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of key cytokines (e.g., IL-6, TNF-α, IFN-γ, IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Compare the cytokine levels in the different treatment groups to the LPS-stimulated control.
Protocol 3: In Vivo Mouse Model of Rheumatoid Arthritis
Objective: To investigate the therapeutic efficacy of this compound in combination with a TNF-α inhibitor in a collagen-induced arthritis (CIA) mouse model.
Methodology:
-
Induction of Arthritis: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.
-
Treatment Groups: Once arthritis is established, divide the mice into the following treatment groups:
-
Vehicle control
-
This compound
-
TNF-α inhibitor (e.g., etanercept)
-
This compound + TNF-α inhibitor
-
-
Drug Administration: Administer the treatments daily or as per the established protocol for each drug.
-
Clinical Assessment: Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with a caliper) and a clinical score.
-
Histological Analysis: At the end of the study, collect the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw swelling measurements, and histological parameters among the different treatment groups.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound and Potential Combination Effects
Caption: Proposed signaling pathways for this compound and its potential synergistic interactions with TNF-α and IL-6 inhibitors.
Experimental Workflow for In Vitro Combination Studies
Caption: A generalized workflow for in vitro testing of this compound in combination with other inflammatory modulators.
Logical Relationship for Therapeutic Hypothesis
Caption: Logical framework illustrating the hypothesis for the combined therapeutic effect of this compound and other modulators.
References
- 1. This compound | CXCR3 agonist | Probechem Biochemicals [probechem.com]
- 2. CXCR3, inflammation, and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased agonists of the chemokine receptor CXCR3 differentially signal through Gαi:β-arrestin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonists of the chemokine receptor CXCR3 differentially control chemotaxis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Troubleshooting & Optimization
Troubleshooting VUF11418 solubility issues in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with VUF11418 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in an organic solvent, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue with hydrophobic compounds like this compound. The precipitation occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium.[1][2] When the concentrated stock solution in an organic solvent is diluted in the medium, the solvent concentration drops, and the compound crashes out of the solution. This is often referred to as the 'hydrophobic effect'.[1]
Q2: What is the best solvent to use for this compound?
Q3: Can the organic solvent in my stock solution affect my cells?
A3: Yes, organic solvents can be toxic to mammalian cells, and the level of toxicity varies between different solvents and cell lines.[1][3] It is crucial to determine the maximum concentration of the solvent that your cells can tolerate without affecting their viability or function. This is typically done by performing a solvent toxicity assay.
Q4: How can I increase the solubility of this compound in my cell culture medium?
A4: Several strategies can be employed:
-
Optimize the solvent and stock concentration: Use a solvent that provides good solubility for this compound and prepare a concentrated stock solution.
-
Use a multi-step dilution protocol: A stepwise dilution, for instance, first into a serum-containing solution and then into the final culture medium, can sometimes prevent precipitation.[2]
-
Incorporate solubilizing agents: Co-solvents like polyethylene (B3416737) glycol (PEG) or non-ionic surfactants like Tween 80 can sometimes help to keep hydrophobic compounds in solution.[4]
-
Consider the components of your media: Different base media (e.g., DMEM, RPMI-1640) and serum concentrations can influence the solubility of your compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound solubility issues.
Problem: this compound precipitates out of solution upon addition to cell culture media.
Workflow for Troubleshooting this compound Precipitation
Caption: A stepwise workflow for troubleshooting this compound precipitation in cell culture media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution in Cell Culture Media
This protocol outlines the standard two-step method for preparing a working solution of a hydrophobic compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Prepare a 10 mM stock solution:
-
Calculate the mass of this compound needed to make a 10 mM solution in a specific volume of DMSO.
-
Weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. This is your stock solution. Store at -20°C or as recommended by the manufacturer.
-
-
Dilute the stock solution in cell culture medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, you will perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium.
-
Immediately after adding the stock solution, vortex the tube gently or pipette up and down to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation (cloudiness, crystals).
-
Protocol 2: Determining the Maximum Tolerated Solvent Concentration
This experiment is crucial to ensure that the solvent used to dissolve this compound does not adversely affect your cells.
Materials:
-
Your cell line of interest
-
Appropriate cell culture plates (e.g., 96-well plate)
-
Complete cell culture medium
-
The organic solvent used for your this compound stock (e.g., DMSO)
-
A cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate overnight to allow for cell attachment.
-
Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in your complete cell culture medium. A typical range to test would be from 0.01% to 2% (v/v). Also, include a "medium only" control (0% solvent).
-
Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate: Incubate the plate for a duration that matches your planned this compound treatment time (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze Data: Calculate the percentage of viable cells for each solvent concentration relative to the "medium only" control. Plot the results to determine the highest solvent concentration that does not significantly reduce cell viability.
Data Presentation
Table 1: Recommended Starting Concentrations of Common Solvents for Cell Culture Experiments
| Solvent | Recommended Starting Maximum Concentration (v/v) | Potential Effects on Cells |
| DMSO | ≤ 0.5% | Can affect cell differentiation and viability at higher concentrations.[5] |
| Ethanol | ≤ 0.5% | Can be cytotoxic at higher concentrations. |
| Acetone | ≤ 0.1% | Generally more toxic than DMSO or ethanol.[3] |
Note: These are general recommendations. The maximum tolerated concentration should always be determined experimentally for your specific cell line and experimental conditions.
Signaling Pathway
This compound is described as a CXCR3 activator.[6] CXCR3 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit. The following diagram illustrates a simplified, representative signaling pathway that could be activated by this compound.
CXCR3 Signaling Pathway
References
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. This compound | 1414376-85-4 [chemicalbook.com]
Technical Support Center: Optimizing In Vivo Dosage for Novel Compounds
Welcome to the technical support center for optimizing in vivo dosage of novel research compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage of a novel compound?
A1: The initial and most critical step is to conduct a dose-range finding (DRF) study.[1][2][3] The primary goals of a DRF study are to determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[2] The MTD is the highest dose that does not cause unacceptable adverse effects, while the MED is the lowest dose that produces the desired therapeutic effect.[2][4] Starting with a well-designed DRF study is essential for establishing a safe and effective dose range for subsequent, more comprehensive studies.[1][2]
Q2: How do I select the starting dose for my dose-range finding study?
A2: The starting dose should be based on all available in vitro and in silico data. Information such as the compound's half-maximal effective concentration (EC50) or inhibitory concentration (IC50) from cell-based assays can provide a valuable starting point. A common practice is to start with a dose that is a fraction of the in vitro effective concentration and then gradually escalate the dose in subsequent animal groups.[1]
Q3: What are the key considerations when designing a dose-range finding study?
A3: A well-designed DRF study should include the following:
-
Selection of an appropriate animal model: The chosen species should be relevant to the human condition being modeled.[1]
-
Appropriate study design and dosing strategies: This includes defining the number of dose groups, the number of animals per group, and the dose escalation strategy.[1] Common dose escalation schemes include 2-fold or 3-fold increases.[1]
-
Comprehensive safety and toxicity assessments: Monitor animals for clinical signs of toxicity, changes in body weight, and any other relevant physiological parameters.[3][5]
-
Evaluation of pharmacokinetics (PK) and biomarkers: Collecting blood samples for PK analysis helps correlate drug exposure with observed effects and toxicity.[3][6][7]
Q4: My compound has poor aqueous solubility. How can I formulate it for in vivo administration?
A4: Formulating poorly soluble compounds for in vivo studies is a common challenge. Several strategies can be employed to improve solubility and bioavailability:
-
Solvent Selection: Identifying a suitable non-toxic solvent or co-solvent system is often the first approach.
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can enhance the dissolution rate.[8]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[8][9]
-
Amorphous Solid Dispersions: Creating a dispersion of the amorphous form of the drug in a polymer matrix can improve solubility and dissolution.
It is crucial to ensure that the chosen vehicle is safe and well-tolerated by the animals.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in animal response | Inconsistent dosing technique | Ensure all personnel are properly trained on the administration route. |
| Animal stress | Acclimate animals to the facility and handling procedures before the study begins.[10] | |
| Incorrect formulation (e.g., precipitation of the compound) | Visually inspect the formulation before each dose. Consider reformulating with different excipients. | |
| No observed efficacy at expected doses | Poor bioavailability | Conduct pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] Consider alternative formulations to improve exposure.[8][11] |
| Inappropriate animal model | Re-evaluate the translational relevance of the chosen animal model. | |
| Rapid metabolism of the compound | Analyze plasma samples for major metabolites to understand the metabolic fate of the compound. | |
| Unexpected toxicity or adverse events | Off-target effects of the compound | Conduct in vitro safety profiling to identify potential off-target activities. |
| Vehicle-related toxicity | Run a vehicle-only control group to assess the effects of the formulation components. | |
| Species-specific sensitivity | Consider conducting a pilot study in a different species to assess for differences in tolerability. |
Experimental Protocols
Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model: Select a relevant rodent species (e.g., mice or rats). Use a sufficient number of animals per group (typically 3-5) to obtain meaningful data.[12]
-
Dose Groups: Include a vehicle control group and at least 3-4 dose escalation groups. The starting dose should be based on in vitro data, with subsequent doses increasing in a geometric progression (e.g., 10, 30, 100 mg/kg).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).[12] Record body weights daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >15-20% body weight loss, mortality, or severe clinical signs).[4]
-
Data Analysis: Analyze body weight changes and clinical observations to determine the MTD.
Pharmacokinetic (PK) Study Protocol
-
Animal Model and Dosing: Use the same animal model and route of administration as in the efficacy studies. Administer a single dose of the compound.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.[7]
-
Plasma Analysis: Process blood samples to obtain plasma. Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Use appropriate software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[6]
Visualizations
Caption: Workflow for optimizing in vivo dosage.
Caption: Troubleshooting decision tree for in vivo studies.
Caption: Example of a hypothetical signaling pathway.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. criver.com [criver.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. youtube.com [youtube.com]
- 7. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Potential off-target effects of VUF11418 in research.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of VUF11418 in experimental settings.
Frequenty Asked Questions (FAQs)
Q1: Is this compound a histamine (B1213489) H4 receptor antagonist?
A1: This is a common misconception. This compound is not a histamine H4 receptor (H4R) antagonist. It is a selective, nonpeptidomimetic agonist for the C-X-C motif chemokine receptor 3 (CXCR3).[1][2] This is a critical distinction for experimental design and data interpretation. If your experiment is designed to antagonize the H4 receptor, this compound is not the appropriate compound.
Q2: What is the primary target of this compound and its mode of action?
A2: The primary target of this compound is the human CXCR3 receptor. It acts as an agonist, meaning it binds to and activates the receptor.[1][2] Specifically, it has been characterized as a G protein-biased agonist, suggesting it preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment.[3]
Q3: What are the known binding affinity and potency values for this compound?
A3: Quantitative data for this compound's interaction with the CXCR3 receptor are summarized in the table below.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (pKi) | 7.2 | Radioligand Binding Assay | [1] |
| Functional Potency (pEC50) | 6.0 | [³⁵S]GTPγS Functional Assay | [1] |
Q4: Are there any known off-target effects of this compound?
A4: While this compound is reported to be a selective CXCR3 agonist, comprehensive public screening data against a wide panel of other GPCRs, including histamine receptors, is limited.[1][2] The most significant "off-target" consideration for researchers is the incorrect assumption of its activity at the histamine H4 receptor. When unexpected results are observed, it is crucial to first confirm that the experimental system is responsive to a known CXCR3 agonist and not an H4R antagonist.
Q5: What are the recommended storage and handling conditions for this compound?
A5: For solid this compound, it is advisable to store it at -20°C, protected from light and moisture. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. It is recommended to prepare fresh solutions for each experiment or to aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution over time should be validated for long-term experiments.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Target Receptor: Your assay may be designed to detect histamine H4 receptor antagonism, for which this compound is not active. | Confirm that your experimental system expresses functional CXCR3 receptors. Use a known CXCR3 ligand (e.g., CXCL10 or CXCL11) as a positive control to validate receptor activity. |
| Compound Solubility Issues: this compound may not be fully dissolved in your assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed 0.1-0.5%. Visually inspect the solution for any precipitation. Consider preparing fresh dilutions. |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | Use a fresh vial of this compound or a newly prepared stock solution. Always store the compound as recommended. |
| Low Receptor Expression: The cell line or tissue used may have low or no expression of CXCR3. | Verify CXCR3 expression levels using techniques like qPCR, Western blot, or flow cytometry. |
| Assay Insensitivity: The assay may not be sensitive enough to detect the G protein-biased agonism of this compound. | Consider using an assay that directly measures G protein activation, such as a [³⁵S]GTPγS binding assay, which has shown to be effective for this compound.[1] |
Issue 2: Unexpected or inconsistent results with this compound.
| Possible Cause | Troubleshooting Step |
| Biased Agonism: this compound is a G protein-biased agonist. Assays measuring β-arrestin recruitment or downstream signaling pathways primarily mediated by β-arrestin may yield weak or no response. | Use multiple functional assays to profile the activity of this compound, including those that measure G protein activation (e.g., GTPγS binding, cAMP inhibition) and β-arrestin recruitment. This will provide a more complete picture of its signaling profile. |
| Cell Line Variability: Different cell lines can have varying levels of G protein and β-arrestin expression, leading to different responses to a biased agonist. | Characterize the expression of key signaling components in your cell line. If possible, use a cell line with a well-defined CXCR3 signaling pathway. |
| Assay-Specific Artifacts: The observed effect may be an artifact of the assay system. | Include appropriate controls, such as vehicle controls and controls with a known, non-biased CXCR3 agonist. |
Experimental Protocols & Methodologies
CXCR3 Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to the CXCR3 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR3
-
Membrane preparation buffer (e.g., 15 mM Tris-HCl, 0.3 mM EDTA, 2 mM MgCl₂, pH 7.4)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Radioligand: [¹²⁵I]CXCL10 or [¹²⁵I]CXCL11
-
Non-specific binding control: High concentration of a non-labeled CXCR3 ligand (e.g., 1 µM CXCL10)
-
This compound
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
Prepare membranes from HEK293-CXCR3 cells by homogenization and centrifugation.
-
In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For non-specific binding, add the radioligand and the non-labeled competitor.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/C filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using appropriate software.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to CXCR3.
Materials:
-
HEK293-CXCR3 cell membranes
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
This compound
-
Non-specific binding control: High concentration of unlabeled GTPγS
-
GF/B filter plates
-
Scintillation counter
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through the GF/B filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the agonist-stimulated [³⁵S]GTPγS binding and calculate the pEC50 value for this compound.
Visualizations
References
Technical Support Center: Minimizing Small Molecule Cytotoxicity in Long-Term Experiments
Disclaimer: Information regarding the specific small molecule "VUF11418," including its target, mechanism of action, and potential cytotoxicity, is not available in publicly accessible scientific literature or databases. The following guidance is based on established principles and best practices for working with novel or uncharacterized small molecule inhibitors in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with small molecule inhibitors in long-term cell culture?
A1: Cytotoxicity in long-term experiments involving small molecule inhibitors can stem from several factors:
-
High Concentrations: Concentrations significantly exceeding the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[1]
-
Off-Target Effects: The inhibitor may interact with unintended cellular targets, disrupting essential pathways and leading to toxicity.[1][2]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells, especially at higher concentrations (typically >0.5%).[1][2]
-
Compound Instability and Degradation: The small molecule may degrade over time in the cell culture medium, potentially forming toxic byproducts.[3] The stability of a compound can be influenced by factors such as light, temperature, and pH.
-
Metabolite Toxicity: Cellular metabolism of the inhibitor can sometimes produce toxic metabolites.[1]
-
Cumulative Effects: Prolonged and continuous exposure to the inhibitor, even at a seemingly non-toxic concentration, can disrupt normal cellular processes and lead to cumulative toxicity over time.[1]
Q2: How can I determine the optimal, non-toxic concentration of a new small molecule inhibitor for my long-term experiments?
A2: The optimal concentration should be empirically determined for each cell line and experimental setup. A dose-response curve is essential to identify a concentration that effectively modulates the intended target with minimal impact on cell viability. It is recommended to test a wide range of concentrations, for instance, from 0.01 µM to 100 µM.[1]
Q3: What are the best practices for preparing and storing small molecule inhibitors to minimize potential toxicity?
A3: Proper handling and storage are crucial for maintaining the integrity and minimizing the toxicity of small molecule inhibitors:
-
Follow Manufacturer's Instructions: Always refer to the supplier's datasheet for specific storage and handling recommendations.
-
Use High-Purity Solvents: Dissolve the inhibitor in anhydrous, high-purity solvents like DMSO or ethanol.[1]
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.[1][2] If the compound is light-sensitive, protect it from light.[1]
-
Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed shortly after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations, including those significantly below the expected IC50 value.[1] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (generally <0.1-0.5%).[1][2] Always include a vehicle-only control in your experiments.[1][2] | |
| Gradual increase in cell death over the course of a long-term experiment. | Cumulative toxicity from prolonged exposure. | Reduce the incubation time if experimentally feasible. Consider intermittent dosing schedules (e.g., treat for a period, then culture in inhibitor-free medium). |
| Compound degradation leading to toxic byproducts. | Assess the stability of the compound in your cell culture medium over the duration of the experiment. Consider replenishing the medium with freshly diluted inhibitor at regular intervals. | |
| Inconsistent results between experiments. | Variability in cell health and density. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when starting an experiment.[2] |
| Compound degradation due to improper storage. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2] | |
| No biological effect observed at non-toxic concentrations. | Suboptimal concentration. | Re-evaluate the concentration range. The effective concentration in a cellular assay can be significantly different from the in vitro IC50. |
| Cell line insensitivity. | Confirm that your chosen cell line expresses the target of interest and is responsive to its modulation. |
Experimental Protocols
Protocol: Dose-Response Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxic potential of a small molecule inhibitor over a range of concentrations using a resazurin-based viability assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Small molecule inhibitor (e.g., this compound)
-
High-purity DMSO
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a high-concentration stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[1]
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest inhibitor concentration) and a "no-treatment control" (medium only).[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of a "medium only" blank from all experimental wells.
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
Caption: Common causes of small molecule-induced cytotoxicity in cell culture.
Caption: Experimental workflow for minimizing small molecule cytotoxicity.
References
VUF11418 stability and degradation in experimental conditions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of VUF11418 in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, biaryl-type ligand that functions as an activator of the C-X-C chemokine receptor 3 (CXCR3). CXCR3 is a G protein-coupled receptor (GPCR) primarily expressed on activated T-cells and is involved in inflammatory responses. This compound exhibits G protein-biased agonism, meaning it preferentially activates G protein-mediated signaling pathways over β-arrestin-mediated pathways.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should also be stored at -20°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q3: How should I prepare working solutions of this compound for my experiments?
A3: this compound is typically dissolved in DMSO to create a high-concentration stock solution. For cell-based assays, this stock solution is then further diluted in the appropriate aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This issue can arise from several factors related to the stability and handling of the compound. Follow this troubleshooting workflow to identify the potential cause:
Potential Causes and Solutions:
-
Degradation of Solid Compound:
-
Cause: Prolonged storage at room temperature or exposure to light can lead to degradation.
-
Solution: Always store the solid compound at -20°C in a tightly sealed container, protected from light.
-
-
Degradation of Stock Solution:
-
Cause: Repeated freeze-thaw cycles can degrade the compound in the stock solution.
-
Solution: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -20°C.
-
-
Instability in Aqueous Media:
-
Cause: Small molecules, particularly those with certain functional groups, can be unstable in aqueous buffers over time, especially at 37°C.
-
Solution: Prepare fresh dilutions of this compound in your experimental buffer or media immediately before each experiment. Avoid prolonged incubation of the compound in aqueous solutions before adding it to the cells.
-
Issue 2: Unexpected or off-target effects observed in experiments.
This may be due to the presence of degradation products or impurities.
Experimental Protocol: Assessing this compound Purity and Degradation
To investigate the presence of degradation products, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the recommended method.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.
-
To simulate experimental conditions, incubate a solution of this compound in the experimental buffer (at the working concentration and temperature) for the duration of the assay.
-
Analyze a sample of the stock solution and the incubated solution.
-
-
HPLC-MS Analysis:
-
Column: A C18 reverse-phase column is typically suitable for separating small molecules like this compound from potential degradation products.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is a common starting point.
-
Detection: Use UV detection to quantify the parent compound and any new peaks that appear. Use mass spectrometry to identify the molecular weights of the parent compound and any potential degradation products.
-
-
Data Interpretation:
-
A decrease in the peak area of this compound in the incubated sample compared to the stock solution indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products. The mass spectrometer data can help in elucidating the structures of these products.
-
This compound Stability and Degradation Summary
| Condition | Stability Profile | Recommendations |
| Solid State | Stable when stored properly. | Store at -20°C, protected from light. |
| DMSO Stock Solution | Generally stable for several months. | Store at -20°C in single-use aliquots to avoid freeze-thaw cycles. |
| Aqueous Solution | Potential for hydrolysis or other degradation over time, especially at physiological temperatures. | Prepare fresh for each experiment. Minimize the time the compound spends in aqueous buffer before use. |
| pH | Stability is likely pH-dependent. Extreme pH values should be avoided. | Maintain physiological pH (around 7.4) in experimental buffers unless the experimental design requires otherwise. |
| Light Exposure | As a complex organic molecule, it may be susceptible to photodegradation. | Protect solid compound and solutions from direct light exposure. |
Potential Degradation Pathway
The exact degradation pathway of this compound has not been published. However, based on its biaryl structure, potential degradation could involve cleavage of the ether linkage or modifications to the aromatic rings, particularly under oxidative or extreme pH conditions.
References
Addressing inconsistent results with VUF11418 treatment.
This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistent results that may arise during experiments with the GPR84 antagonist, VUF11418.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and selective antagonist of G protein-coupled receptor 84 (GPR84). Its primary mechanism is to block the signaling cascade initiated by the binding of agonists, such as medium-chain fatty acids (MCFAs), to the GPR84 receptor.
Q2: What is GPR84 and what is its physiological role? GPR84 is a G protein-coupled receptor that is primarily activated by MCFAs with carbon chain lengths from C9 to C14. It is expressed mainly in immune cells like neutrophils, eosinophils, and macrophages. Activation of GPR84 is associated with pro-inflammatory responses, making it a target of interest for inflammatory and immune-related disorders.
Q3: What are the common research applications for this compound? this compound is primarily used as a research tool to investigate the physiological and pathological roles of GPR84. It helps in understanding the receptor's involvement in inflammatory processes, immune cell function, and its potential as a therapeutic target.
Q4: Why might I be seeing inconsistent results with this compound? Inconsistent results can stem from several factors:
-
Cellular Context: The expression levels and signaling efficiency of GPR84 can vary significantly between different cell types and even between different passages of the same cell line.
-
Agonist Variability: The potency of the agonist used to stimulate GPR84 can affect the apparent potency of this compound.
-
Experimental Conditions: Factors like serum presence, incubation times, and assay sensitivity can all contribute to variability.
-
Compound Stability and Solubility: Improper storage or handling of this compound can lead to degradation or precipitation, altering its effective concentration.
Pharmacological Data
The following table summarizes the quantitative data for this compound, providing a baseline for expected potency.
| Parameter | Species | Assay Type | Agonist Used | Value | Reference |
| IC₅₀ | Human | [³⁵S]GTPγS Assay | EC₈₀ C10:0 | 280 nM | |
| IC₅₀ | Mouse | [³⁵S]GTPγS Assay | EC₈₀ C10:0 | 210 nM | |
| pA₂ | Human | [³⁵S]GTPγS Assay | C10:0 | 6.7 |
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Q: I am not observing any antagonistic effect of this compound. What could be wrong?
A: This is a common issue that can be traced to several sources. Follow this checklist:
-
Confirm GPR84 Expression: First, verify that your chosen cell model (e.g., cell line, primary cells) expresses functional GPR84 at sufficient levels. This can be done via qPCR, Western blot, or by testing a known GPR84 agonist and observing a response.
-
Check Agonist Activity: Ensure the agonist you are using to stimulate the receptor is active and used at an appropriate concentration (typically EC₅₀ to EC₈₀). Run an agonist-only concentration-response curve to confirm its potency in your assay.
-
Review this compound Concentration: The reported IC₅₀ of this compound is approximately 210-280 nM. Ensure your concentration range is appropriate to observe antagonism. It is recommended to perform a full concentration-response curve (e.g., from 1 nM to 10 µM).
-
Verify Compound Integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded. If solubility is a concern, sonicate the solution or prepare it fresh.
Q: I am observing high variability between my experimental replicates. How can I improve consistency?
A: High variability often points to technical inconsistencies in the experimental workflow.
-
Standardize Cell Culture: Use cells from a consistent passage number range, as receptor expression can change over time. Ensure consistent cell seeding density and health.
-
Optimize Reagent Handling: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound and agonist. Use calibrated pipettes and high-quality tips.
-
Control for Plate Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter can behave differently due to temperature or evaporation gradients. Avoid using the outer wells for critical measurements or ensure proper plate sealing and incubation.
-
Increase Equilibration Time: Allow sufficient pre-incubation time with this compound before adding the agonist to ensure the antagonist has reached its target and established equilibrium.
Key Experimental Protocols
Protocol: In Vitro GPR84 Antagonism Assay (Calcium Mobilization)
This protocol describes a common method to measure the ability of this compound to block agonist-induced calcium mobilization in GPR84-expressing cells.
1. Reagent and Cell Preparation:
-
Cells: Use a cell line stably expressing recombinant human GPR84 (e.g., HEK293 or CHO cells).
-
Culture Medium: As recommended for the specific cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Prepare a stock solution of a known GPR84 agonist (e.g., Decanoic acid, C10:0).
-
Antagonist: Prepare a 10 mM stock solution of this compound in DMSO.
-
Calcium Indicator Dye: Prepare a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
2. Experimental Procedure:
-
Cell Plating: Seed GPR84-expressing cells into a black, clear-bottom 96-well or 384-well plate at a predetermined optimal density. Culture overnight to allow for cell attachment.
-
Dye Loading: Remove culture medium and load cells with the calcium indicator dye in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
After dye loading, wash the cells once with assay buffer.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation & Signal Reading:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the GPR84 agonist at a pre-determined EC₈₀ concentration to all wells.
-
Immediately begin reading the fluorescence signal every 1-2 seconds for a total of 90-120 seconds to capture the calcium flux peak.
-
3. Data Analysis:
-
Calculate the response for each well (e.g., maximum peak height minus baseline).
-
Normalize the data: Set the average response of agonist-only wells (no antagonist) to 100% and the average response of vehicle-only wells (no agonist) to 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.
Signaling Pathway
This compound acts by competitively binding to GPR84, thereby preventing the binding of endogenous or exogenous agonists. This blockade inhibits the downstream signaling cascade, which is typically mediated through Gi/o G-proteins, leading to a reduction in pro-inflammatory signals.
Technical Support Center: Optimizing VUF11418 Incubation Time in Primary Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for VUF11418 in primary cell assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule agonist for the C-X-C motif chemokine receptor 3 (CXCR3).[1] CXCR3 is a G protein-coupled receptor (GPCR) that is primarily expressed on activated T lymphocytes and Natural Killer (NK) cells. This compound is considered a G protein-biased agonist, meaning it preferentially activates G protein-mediated signaling pathways over β-arrestin-mediated pathways.
Q2: Which primary cell types are suitable for this compound assays?
Primary cells that endogenously express CXCR3 are the most relevant for studying the effects of this compound. These include:
-
Activated T lymphocytes (Th1-polarized CD4+ T cells and CD8+ T cells)
-
Natural Killer (NK) cells
-
NKT cells
It is crucial to verify CXCR3 expression on your specific primary cell population of interest before initiating experiments.
Q3: What are the key downstream signaling pathways activated by this compound through CXCR3?
As a G protein-biased agonist, this compound primarily activates pathways downstream of Gαi protein coupling. These pathways can lead to cellular responses like chemotaxis, calcium mobilization, and cytokine release. The diagram below illustrates the canonical CXCR3 signaling cascade.
Caption: Simplified CXCR3 signaling cascade initiated by an agonist like this compound.
Troubleshooting Guides
Issue 1: No or Weak Response to this compound Treatment
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The optimal incubation time is assay-dependent. For rapid signaling events like calcium mobilization, a short incubation of 1-15 minutes is often sufficient. For functional outputs like chemotaxis or cytokine release, longer incubation times of 1-4 hours or even overnight may be necessary. Perform a time-course experiment to determine the peak response for your specific assay and primary cell type. |
| Inadequate this compound Concentration | The effective concentration of this compound can vary between primary cell types. Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations around 1 µM, as this has been used in cell line-based assays. |
| Low CXCR3 Expression | Primary cells need to be in the correct activation state to express sufficient levels of CXCR3. Confirm receptor expression using flow cytometry or qPCR. Consider pre-stimulating your primary cells (e.g., T cells with anti-CD3/CD28) to upregulate CXCR3 expression. |
| Receptor Desensitization/Internalization | Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization and internalization, reducing the cellular response. For assays with longer incubation times, consider a lower concentration of this compound. You can assess receptor internalization via flow cytometry by measuring surface CXCR3 levels over time after this compound treatment. |
| This compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 2: High Background or Non-Specific Effects
| Possible Cause | Recommended Solution |
| This compound Cytotoxicity | High concentrations or prolonged exposure to this compound may be toxic to primary cells. Perform a cell viability assay (e.g., using Trypan Blue or a live/dead stain) in parallel with your functional assay to assess toxicity. If toxicity is observed, reduce the concentration or incubation time. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of solvent) to account for any solvent-induced effects. |
| Contamination of Primary Cell Culture | Mycoplasma or other microbial contamination can alter cellular responses. Regularly test your primary cell cultures for contamination. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimizing Incubation Time
This protocol provides a general framework for determining the optimal incubation time of this compound for a specific downstream readout.
Workflow Diagram:
Caption: Workflow for a time-course experiment to optimize this compound incubation.
Methodology:
-
Cell Preparation: Isolate and prepare your primary cells of interest. Ensure they are in the appropriate activation state for CXCR3 expression.
-
Seeding: Seed the cells into a suitable assay plate at the desired density.
-
This compound Preparation: Prepare a working solution of this compound at a concentration determined from a prior dose-response experiment or based on literature (e.g., 1 µM).
-
Treatment: Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for a range of time points. The selected time points should be based on the expected kinetics of the assay (see table below).
-
Assay Readout: At each time point, terminate the experiment and measure the desired readout according to your specific assay protocol.
-
Data Analysis: Plot the response against the incubation time to identify the time point that yields the optimal signal-to-noise ratio.
Recommended Starting Incubation Time Ranges for Different Assays:
| Assay Type | Recommended Starting Time Range |
| Calcium Mobilization | 1 - 30 minutes |
| Chemotaxis | 1 - 4 hours |
| Cytokine Release | 4 - 24 hours |
| Receptor Internalization | 15 - 60 minutes |
| Gene Expression (qPCR) | 2 - 8 hours |
Logical Relationship Diagram for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in this compound primary cell assays.
References
Overcoming VUF11418 precipitation in stock solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR3 activator, VUF11418. Our aim is to help you overcome common challenges, particularly the issue of precipitation in stock solutions, ensuring the reliability and reproducibility of your experiments.
Troubleshooting Guide: Overcoming this compound Precipitation
Precipitation of this compound in stock solutions can be a frustrating issue leading to inaccurate compound concentrations and unreliable experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent this problem.
Issue: Precipitate observed in this compound stock solution.
Potential Causes & Solutions:
-
Improper Solvent Selection: this compound has limited solubility in aqueous solutions. Using an appropriate organic solvent is critical.
-
Recommended Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
-
Alternative Solvent: Ethanol (B145695) can also be used, but the achievable concentration is significantly lower than with DMSO.
-
-
Exceeding Solubility Limit: Preparing stock solutions at concentrations exceeding the compound's solubility limit is a common cause of precipitation.
-
Actionable Step: Refer to the solubility data table below. Do not exceed the recommended maximum concentrations. If a higher concentration is attempted, precipitation is likely to occur upon storage, especially at lower temperatures.
-
-
Incorrect Storage Conditions: Temperature fluctuations can significantly impact the stability of the stock solution.
-
Short-term Storage: For solutions that will be used within a few days, storage at 4°C is acceptable.
-
Long-term Storage: For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can promote precipitation.
-
-
Contamination of Solvent: The presence of water or other impurities in the solvent can reduce the solubility of this compound.
-
Preventative Measure: Always use anhydrous or molecular sieve-dried solvents (e.g., DMSO) to prepare your stock solutions. Ensure that the solvent has been stored properly to prevent water absorption.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to the formation of micro-precipitates that may not readily redissolve.
-
Best Practice: Prepare single-use aliquots of your stock solution to avoid the need for repeated freeze-thaw cycles.
-
Logical Workflow for Troubleshooting Precipitation:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For lower concentration stocks, ethanol can be used, but its solubilizing capacity is significantly less.
Q2: What is the maximum recommended concentration for a this compound stock solution?
A2: To avoid precipitation, it is recommended not to exceed a concentration of 100 mM in DMSO. In ethanol, the maximum recommended concentration is approximately 12 mM. Please refer to the solubility data table for more details.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: For long-term storage, you should aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This will prevent repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution. For short-term storage (a few days), 4°C is acceptable, but be sure to visually inspect for any signs of precipitation before use.
Q4: I see a precipitate in my stock solution after storing it in the freezer. What should I do?
A4: First, allow the vial to warm to room temperature. Then, try to redissolve the precipitate by vortexing the solution vigorously. If the precipitate persists, you can try gentle warming in a water bath (not exceeding 37°C) with intermittent vortexing. If the precipitate still does not dissolve, it is best to discard the solution and prepare a fresh stock, ensuring you do not exceed the solubility limit.
Q5: Can I use water or PBS to prepare my this compound stock solution?
A5: No, this compound is poorly soluble in aqueous solutions. Attempting to dissolve it directly in water or phosphate-buffered saline (PBS) will result in immediate precipitation. A high-concentration stock in DMSO should be prepared first, which can then be further diluted into your aqueous experimental medium.
Quantitative Data Summary
The solubility of this compound in commonly used laboratory solvents is summarized below. It is critical to adhere to these solubility limits to maintain a homogenous stock solution.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | ≥ 41.67 | ≥ 100 |
| Ethanol | 5 | 11.99 |
| Water | Insoluble | Insoluble |
Data sourced from commercially available datasheets.
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 417.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L * 0.001 L * 417.45 g/mol * 1000 mg/g = 41.745 mg
-
-
Weighing the compound: Carefully weigh approximately 41.75 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding the solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex the solution for 2-3 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Storage: For long-term storage, aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
This compound Signaling Pathway
This compound is an activator of the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor (GPCR). Activation of CXCR3 by its ligands, including this compound, initiates a cascade of intracellular signaling events that are crucial in inflammation and immune cell trafficking.
Mitigating VUF11418 interference in fluorescent-based assays.
Welcome to the technical support center for researchers utilizing the Orai1 inhibitor, VUF11418. This resource provides essential guidance on mitigating potential interference in fluorescent-based assays, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the ORAI calcium release-activated calcium modulator 1 (Orai1). Orai1 is the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel. These channels are critical for store-operated calcium entry (SOCE) in many cell types, particularly immune cells. SOCE is a process triggered by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. STIM1 then translocates to the plasma membrane to bind and activate Orai1 channels, leading to a sustained influx of calcium into the cell.[1][2][3] this compound, like other Orai1 inhibitors, is presumed to block this calcium influx, thereby inhibiting downstream signaling pathways that are dependent on SOCE.[4][5]
Q2: What are common fluorescent-based assays for studying Orai1 function?
A2: The most common methods are calcium flux assays that measure changes in intracellular calcium concentration ([Ca2+]i). These assays utilize calcium-sensitive fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca2+.[6][7] Commonly used indicators include single-wavelength dyes like Fluo-4 and Fluo-8, which increase in fluorescence intensity with calcium binding, and ratiometric dyes like Fura-2, which shows a shift in its excitation wavelength.[8][9] These assays are well-suited for high-throughput screening (HTS) to identify and characterize modulators of Orai1 activity.
Q3: How can a small molecule like this compound interfere with a fluorescent-based assay?
A3: Small molecules can interfere with fluorescence readouts in several ways, potentially leading to false positives or false negatives:
-
Autofluorescence: The compound itself may be fluorescent, emitting light in the same spectral region as the assay's indicator dye. This adds to the total signal, potentially masking a true inhibitory effect or creating an artifactual signal.[10][11]
-
Fluorescence Quenching: The compound can absorb the energy from the excited fluorophore, reducing the emitted fluorescence signal. This can be misinterpreted as a biological effect.[10]
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of the fluorescent indicator. This reduces the light that reaches the fluorophore or the light that reaches the detector, leading to an artificially low signal.[12]
-
Light Scatter: Precipitated or aggregated compounds can scatter light, which can interfere with the optical detection system.[13][14]
Troubleshooting Guide
Q1: My fluorescence signal is unexpectedly high after adding this compound, even before cell stimulation. What could be the cause?
A1: This is a classic sign of compound autofluorescence. This compound itself may be fluorescent at the excitation and emission wavelengths used for your calcium indicator.
-
Troubleshooting Step: Run a control experiment where you add this compound to your assay buffer and cells without the calcium indicator dye. Measure the fluorescence under the same instrument settings. A significant signal confirms autofluorescence.
-
Solution:
-
Subtract Background: If the autofluorescence is stable and not excessively high, you may be able to subtract it from your experimental wells.
-
Switch to a Red-Shifted Dye: Autofluorescence is more common at shorter (blue/green) wavelengths.[12][14] Switching to a red-shifted calcium indicator (e.g., Cal-590™, Cal-630™) can often mitigate the problem, as fewer library compounds fluoresce in the red spectrum.[7][10][13]
-
Q2: I'm seeing a dose-dependent decrease in my baseline fluorescence after adding this compound. Is this an effect on the cells?
A2: While a biological effect is possible, it is more likely that this compound is acting as a quencher or causing an inner filter effect at the concentrations tested.
-
Troubleshooting Step: Perform a "preread" by measuring the absorbance spectrum of this compound at the concentrations used in your assay.[12] Significant absorbance at the excitation or emission wavelengths of your dye indicates a high potential for an inner filter effect.
-
Solution:
-
Lower Compound Concentration: Interference is often concentration-dependent. Determine if the inhibitory effect can be observed at lower concentrations where quenching or inner filter effects are minimized.[10]
-
Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method, such as a luminescence-based aequorin assay or electrophysiology (patch clamp) to validate the inhibitory effect on Orai1.[15]
-
Q3: The results are inconsistent. Sometimes this compound appears to be an inhibitor, and other times it has no effect.
A3: This variability can be caused by compound instability or precipitation in the assay buffer.
-
Troubleshooting Step: Visually inspect the wells after adding this compound. Look for cloudiness or precipitate. You can also measure light scatter in a plate reader.
-
Solution:
-
Modify Assay Buffer: The solubility of compounds can be sensitive to the buffer composition. The addition of a small amount of non-ionic detergent or adjusting the DMSO concentration may improve solubility.
-
Pre-incubation Checks: Ensure the compound is fully dissolved in the buffer before adding it to the cells.
-
Data Presentation
Table 1: Spectral Properties of Common Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Dynamic Range (Fold Increase) | Notes |
| Fura-2 | 340 / 380 | 505 | Ratiometric | Allows for more accurate quantification of Ca2+ concentrations but requires a specific instrument capable of rapid wavelength switching.[8][9] |
| Fluo-4 | 494 | 516 | >100x | Very popular for HTS due to its large signal window. Prone to interference from compounds fluorescing in the green spectrum.[7][16] |
| Fluo-8® | 490 | 525 | >100x | An improved version of Fluo-4 with higher signal and better intracellular retention.[7] |
| Cal-520® | 492 | 514 | >100x | High signal-to-background ratio, excellent for HTS and microscopy.[7] |
| Cal-590™ | 574 | 590 | >100x | Red-shifted dye, useful for avoiding autofluorescence from compounds or cells.[7] |
| Cal-630™ | 610 | 630 | >100x | Red-shifted dye, suitable for multiplexing with green fluorescent probes (e.g., GFP).[7] |
Visualizations
Signaling Pathway
Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow to identify and mitigate this compound interference in fluorescence assays.
Experimental Protocols
Protocol 1: Standard Fluo-4 Calcium Flux Assay
-
Cell Plating: Plate cells (e.g., HEK293T cells expressing Orai1/STIM1) in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove cell culture medium and add the Fluo-4 AM loading solution to the cells.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash (Optional but Recommended): Gently wash the cells with buffer to remove extracellular dye.
-
Compound Addition: Add this compound at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO). Incubate for 10-20 minutes.
-
Baseline Fluorescence Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injector. Read baseline fluorescence for 10-20 seconds (Excitation: ~490 nm, Emission: ~520 nm).
-
Cell Stimulation: Inject a known Orai1 agonist (e.g., Thapsigargin, to deplete ER stores) and immediately begin kinetic fluorescence reading for 2-5 minutes.
-
Data Analysis: For each well, calculate the change in fluorescence (F/F0) or the peak fluorescence signal after agonist addition. Compare the response in this compound-treated wells to the vehicle control wells.
Protocol 2: Control for this compound Autofluorescence and Interference
-
Plate Preparation: Prepare a 96-well plate with three sets of conditions:
-
Set A (Autofluorescence): Cells + this compound (no Fluo-4 dye).
-
Set B (Quenching/Inner Filter): No cells + Fluo-4 dye + this compound.
-
Set C (Full Assay Control): Cells + Fluo-4 dye + this compound.
-
-
Cell Plating and Dye Loading: Plate cells for Sets A and C as in Protocol 1. Load Fluo-4 dye into Set C as described. For Set B, add only the assay buffer.
-
Compound Addition: Add an identical concentration range of this compound to all three sets.
-
Fluorescence Reading: Read the fluorescence of the entire plate using the same instrument settings as the primary assay.
-
Data Analysis:
-
Analyze Set A: Any signal above the buffer-only background is due to this compound autofluorescence.
-
Analyze Set B: Compare the fluorescence of wells with this compound to those without. A decrease in signal indicates quenching or an inner filter effect.
-
Analyze Set C: This is your standard assay data, which can now be interpreted in the context of the control data from Sets A and B.
-
References
- 1. Modulation of Orai1 and STIM1 by Cellular Factors - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Orai1 channel inhibitors by using minimal functional domains to screen small molecule microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scimedia.com [scimedia.com]
- 7. Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Validating VUF11418's Antagonism of GPR84 in a New Cell Line: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the antagonistic activity of VUF11418 against the G-protein coupled receptor 84 (GPR84) in a novel cell line. This document outlines detailed experimental protocols, presents a comparative analysis with alternative antagonists, and visualizes key pathways and workflows to support your research endeavors.
GPR84 is a Gi-coupled receptor activated by medium-chain fatty acids, playing a pro-inflammatory role in various physiological and pathological processes.[1][2] Its activation triggers a cascade of downstream signaling events, including the modulation of Akt, ERK, and NFκB pathways, and influences cellular functions like macrophage phagocytosis.[3] Antagonists of GPR84, such as this compound, are valuable tools for studying its function and hold therapeutic potential. This guide will walk you through the essential steps to confirm the efficacy and specificity of this compound in your chosen cell system.
Comparative Analysis of GPR84 Antagonists
A critical aspect of validating a new antagonist is to benchmark its performance against known alternatives. The following table summarizes key characteristics of this compound and other commercially available GPR84 antagonists.
| Compound | Mechanism of Action | Reported Potency (IC50/pIC50) | Key Features |
| This compound | Competitive Antagonist | Not specified in the provided search results. | Blocks agonist-induced signaling. |
| GLPG1205 | Competitive Antagonist | Not specified in the provided search results. | Has been evaluated in clinical trials for ulcerative colitis.[4] |
| Compound 837 | Competitive Antagonist | High potency against human GPR84. | Selective for human GPR84 over mouse orthologue.[4][5] |
| GPR84 Antagonist 2 (compound 33) | Antagonist | IC50 = 8.95 nM | Orally active, inhibits neutrophil and macrophage chemotaxis.[6] |
| GPR84 Antagonist 3 (compound 42) | Antagonist | pIC50 = 8.28 (GTPγS assay) | Favorable pharmacokinetic profile.[6] |
Experimental Protocols for Validating GPR84 Antagonism
To rigorously validate this compound's antagonism in a new cell line, a series of well-established assays should be performed. These experiments are designed to measure the inhibition of GPR84 signaling at different points in its activation cascade.
Cell Culture and Transfection
-
Objective: To prepare a stable or transient cell line expressing functional GPR84.
-
Protocol:
-
Culture the chosen host cell line (e.g., HEK293, CHO) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Transfect the cells with a mammalian expression vector encoding the full-length human GPR84 sequence. For stable cell lines, include a selection marker (e.g., neomycin resistance) and select for resistant clones.
-
Verify GPR84 expression using techniques such as qPCR, Western blot, or flow cytometry with a tagged receptor.
-
Agonist-Induced Signaling Assays
These assays will determine the ability of this compound to block the signaling initiated by a known GPR84 agonist (e.g., 6-OAU, capric acid).
-
Objective: To measure the inhibition of adenylyl cyclase, a downstream effector of Gi-coupled receptors.
-
Protocol:
-
Seed GPR84-expressing cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Stimulate the cells with a GPR84 agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
A potent antagonist will reverse the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
-
Objective: To measure changes in intracellular calcium concentration, which can be a downstream consequence of Gi activation.
-
Protocol:
-
Load GPR84-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-treat the cells with different concentrations of this compound or a vehicle.
-
Stimulate the cells with a GPR84 agonist.
-
Measure the fluorescence intensity over time using a plate reader with an injection system.
-
This compound should inhibit the agonist-induced increase in intracellular calcium.
-
-
Objective: To measure the recruitment of β-arrestin to the activated GPR84, a key event in receptor desensitization and signaling.
-
Protocol:
-
Use a cell line co-expressing GPR84 fused to a tag (e.g., a luciferase fragment) and β-arrestin fused to a complementary tag.
-
Pre-treat the cells with this compound or a vehicle.
-
Stimulate with a GPR84 agonist.
-
Measure the interaction between GPR84 and β-arrestin using a detection method appropriate for the tags (e.g., luminescence, FRET).
-
Effective antagonism will prevent the agonist-induced recruitment of β-arrestin.
-
Visualizing the Pathways and Workflows
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
Caption: GPR84 Signaling Pathway and Point of this compound Antagonism.
Caption: Experimental Workflow for Validating this compound Antagonism.
Caption: Logical Framework for Comparing GPR84 Antagonists.
References
- 1. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Comparing the efficacy of VUF11418 with other GPR84 antagonists.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of prominent G-protein-coupled receptor 84 (GPR84) antagonists. GPR84, a medium-chain fatty acid receptor, has emerged as a significant target in drug discovery due to its role in inflammation and immune responses. This document summarizes key quantitative data, details experimental methodologies for antagonist evaluation, and visualizes critical pathways and workflows to aid in research and development efforts.
While the initial topic of interest included the antagonist VUF11418, a thorough search of scientific literature and databases did not yield any public data on this compound. Therefore, this guide will focus on a comparative analysis of other well-characterized GPR84 antagonists: GLPG1205, PBI-4050, and the recently developed triazine-based antagonists.
GPR84 Signaling Pathway
GPR84 is primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can activate other downstream effectors, contributing to cellular responses such as chemotaxis and phagocytosis.
Navigating Macrophage Activation: A Comparative Guide to Reproducibility of M1 Polarization
For researchers, scientists, and drug development professionals, understanding the nuances of macrophage activation is critical for developing effective immunomodulatory therapies. This guide provides a comparative analysis of the reproducibility of M1 macrophage polarization induced by the commonly used agent, Lipopolysaccharide (LPS), and its alternatives. We delve into the experimental data, detailed protocols, and the inherent variability of these methods to offer a comprehensive resource for consistent and reliable experimental outcomes.
The polarization of macrophages into a pro-inflammatory M1 phenotype is a cornerstone of the innate immune response and a key target in various therapeutic areas. While the bacterial endotoxin (B1171834) Lipopolysaccharide (LPS) is the most widely used stimulus for inducing M1 activation in vitro, the reproducibility of its effects can be influenced by numerous factors. This guide will explore the mechanisms, quantitative outcomes, and experimental considerations for LPS-induced M1 polarization and compare it with alternative methods, primarily the use of interferon-gamma (IFN-γ) in combination with other stimuli.
Comparative Analysis of M1 Macrophage Polarization Methods
The choice of stimulus for M1 macrophage polarization can significantly impact the resulting cellular phenotype and the consistency of experimental results. Below is a summary of quantitative data comparing the effects of LPS and a common alternative, IFN-γ in combination with LPS, on key M1 markers.
| Activator(s) | Cell Type | Concentration | Time (hours) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) | CD86 Expression (MFI) | Reference |
| LPS | THP-1 derived macrophages | 100 ng/mL | 24 | 1764 ± 12 | 668 ± 10 | 370 ± 4 | - | [1] |
| LPS | RAW264.7 | 500 ng/mL | 24 | - | Increased | Increased | Increased | [2] |
| LPS + IFN-γ | Bone Marrow-Derived Macrophages (BMDMs) | LPS: 10 ng/mL, IFN-γ: 50 ng/mL | 24 | Increased | Increased | - | - | [3] |
| IFN-γ + LPS | Mono-Mac-6 | IFN-γ: 50 ng/mL, LPS: 2 µg/mL | - | 1.5- to 3-fold > LPS alone | - | - | - | [4] |
MFI: Mean Fluorescence Intensity
Understanding the Mechanisms of M1 Polarization
The signaling pathways activated by different M1 polarizing agents are crucial to understanding their effects and potential for variability.
Lipopolysaccharide (LPS) Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, primarily signals through Toll-like receptor 4 (TLR4) on the macrophage surface. This interaction initiates a signaling cascade that leads to the activation of transcription factors, most notably NF-κB, which drives the expression of pro-inflammatory cytokines.
Interferon-gamma (IFN-γ) Signaling Pathway
IFN-γ, a cytokine typically produced by T cells and NK cells, signals through its own receptor (IFNGR) and activates the JAK-STAT pathway. This leads to the transcription of a distinct but overlapping set of genes compared to LPS, often resulting in a more potent M1 phenotype, especially when used in combination with LPS.
Experimental Protocols for M1 Macrophage Polarization
Detailed and consistent protocols are paramount for reproducible research. Below are standardized protocols for inducing M1 polarization using LPS and a combination of IFN-γ and LPS.
Protocol 1: M1 Polarization of RAW264.7 Macrophages using LPS
Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Stimulation: The following day, replace the medium with fresh DMEM. Add LPS to a final concentration of 100 ng/mL. For a negative control, add an equal volume of sterile PBS to a separate well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, collect the supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein analysis (e.g., qPCR or Western blot) to assess M1 marker expression.
Protocol 2: M1 Polarization of Bone Marrow-Derived Macrophages (BMDMs) using IFN-γ and LPS
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
Recombinant murine IFN-γ
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
6-well tissue culture plates
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in RPMI-1640 supplemented with M-CSF for 7 days to differentiate them into macrophages (M0).
-
Priming: On day 7, replace the medium with fresh RPMI-1640 and add IFN-γ to a final concentration of 20 ng/mL. Incubate for 6 hours.
-
Stimulation: After the priming step, add LPS to a final concentration of 10 ng/mL to the same wells.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Harvesting: Collect supernatant and cell lysates for analysis of M1 markers as described in Protocol 1.
Reproducibility and Variability of Macrophage Activation
The response of macrophages to activating stimuli can be variable, impacting the reproducibility of experiments. Several factors contribute to this variability:
-
Cell Source and Type: Primary macrophages, such as bone marrow-derived macrophages (BMDMs) and peritoneal macrophages, can exhibit donor-to-donor variability.[5] Macrophage cell lines like RAW264.7 and THP-1 may respond differently to the same stimulus.[6] For instance, RAW264.7 cells release arachidonic acid in response to LPS, while P388D1 cells do not.[6]
-
LPS Source and Purity: The source of LPS (e.g., different bacterial strains) and its purity can significantly affect the magnitude of the macrophage response.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the outcome of activation experiments.
-
Stimulus Concentration and Duration: The concentration of the activating stimulus and the duration of exposure are critical parameters that need to be carefully optimized and controlled.[7] Different concentrations of LPS can even lead to different polarization outcomes, with lower concentrations sometimes favoring an M2-like phenotype.[8][9]
It is crucial to acknowledge that in vitro M1 polarization using LPS or IFN-γ may not fully recapitulate the complexity of in vivo macrophage activation.[10][11] The terms "M1" and "classically activated" are often used interchangeably, but transcriptomic studies have shown that the gene expression profiles of in vivo LPS-activated macrophages and in vitro IFN-γ + LPS-activated macrophages are not identical.[10][11]
Alternatives to LPS for M1 Macrophage Activation
While LPS is a potent M1 inducer, its use may not always be desirable, especially in studies aiming to dissect specific signaling pathways independent of TLR4. Common alternatives include:
-
Interferon-gamma (IFN-γ): Often used to prime macrophages, making them more responsive to a secondary stimulus like a low dose of LPS.[3][12] IFN-γ alone is generally not sufficient to induce a robust M1 phenotype.[12]
-
Tumor Necrosis Factor-alpha (TNF-α): Can also promote M1 polarization, often in synergy with IFN-γ.
-
Other TLR Agonists: Ligands for other Toll-like receptors can also induce M1-like activation, although the resulting phenotype may differ from that induced by LPS.
The combination of IFN-γ and LPS is often considered the "gold standard" for generating a strong and consistent M1 phenotype in vitro.[12] This combination synergistically enhances the production of pro-inflammatory cytokines like TNF-α.[4]
Conclusion
Achieving reproducible M1 macrophage activation is essential for advancing our understanding of immunology and developing novel therapeutics. While LPS is a powerful and widely used tool, researchers must be cognizant of the inherent variability in macrophage responses and the factors that contribute to it. The use of well-characterized alternatives, such as the combination of IFN-γ and LPS, along with meticulous adherence to detailed experimental protocols, can significantly enhance the consistency and reliability of experimental findings. This guide provides a framework for comparing these methods and making informed decisions to ensure the robustness of research in the field of macrophage biology.
References
- 1. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gamma Interferon and Lipopolysaccharide Interact at the Level of Transcription To Induce Tumor Necrosis Factor Alpha Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mature macrophage cell lines exhibit variable responses to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of lipopolysaccharide-stimulated cytokine expression in macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of M1/M2 Polarization in LPS-Stimulated Macrophages by 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alternative-therapies.com [alternative-therapies.com]
- 10. Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 12. Toll-Like Receptor Ligands and Interferon-γ Synergize for Induction of Antitumor M1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Target Validation: GPR84 Inhibition by VUF11418 versus siRNA Knockdown
For researchers, scientists, and drug development professionals navigating the crucial phase of target validation, the choice of methodology is paramount. This guide provides an objective comparison of two powerful techniques for validating the G-protein coupled receptor 84 (GPR84): pharmacological inhibition using a chemical antagonist, exemplified by the well-characterized compound GLPG1205 (as a proxy for VUF11418 for which detailed public data is scarce), and genetic knockdown using small interfering RNA (siRNA).
This comprehensive analysis delves into the mechanisms of action, experimental protocols, and potential pitfalls of each approach, supported by quantitative data and illustrative diagrams to aid in the selection of the most appropriate strategy for your research needs.
At a Glance: Chemical Inhibition vs. Genetic Knockdown
| Feature | GPR84 Antagonist (e.g., GLPG1205) | GPR84 siRNA Knockdown |
| Mechanism of Action | Reversible binding to the GPR84 receptor, blocking agonist-induced signaling. | Post-transcriptional silencing of the GPR84 mRNA, leading to reduced protein expression. |
| Mode of Inhibition | Functional inhibition of the protein. | Reduction in the total amount of the protein. |
| Speed of Onset | Rapid, typically within minutes to hours. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours). |
| Reversibility | Reversible upon compound washout. | Transient, but recovery requires new protein synthesis. |
| Specificity | Potential for off-target effects on other proteins. | Potential for off-target effects on other mRNAs with sequence similarity. |
| Control Experiments | Vehicle control, inactive enantiomer (if available). | Scrambled or non-targeting siRNA control. |
| Typical Applications | Acute functional studies, dose-response analysis, in vivo pharmacology. | Validating the role of the protein itself, long-term functional studies. |
Delving Deeper: Mechanisms and Considerations
GPR84 Antagonists: A Functional Switch
Pharmacological antagonists like GLPG1205 act by binding to GPR84 and preventing its activation by endogenous or exogenous agonists. This provides a direct and often rapid way to probe the functional consequences of blocking GPR84 signaling in real-time.
Advantages:
-
Rapid and Reversible: The effects of a chemical antagonist can be observed shortly after administration and can often be reversed by removing the compound, allowing for precise temporal control of the experiment.
-
Dose-Dependent Inhibition: The degree of target inhibition can be titrated by varying the concentration of the antagonist, enabling the study of dose-response relationships.
-
Translational Relevance: Small molecule inhibitors are more akin to potential therapeutic agents, making this approach highly relevant for drug development programs.
Disadvantages:
-
Off-Target Effects: A significant concern with any small molecule is its potential to bind to and affect proteins other than the intended target, leading to confounding results. Thorough characterization of the antagonist's selectivity is crucial.
-
Availability and Characterization: The availability of potent, selective, and well-characterized antagonists for a specific target can be limited.
GPR84 siRNA Knockdown: Silencing the Message
siRNA-mediated knockdown targets the GPR84 messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the GPR84 protein. This genetic approach provides strong evidence for the involvement of the target protein in a biological process.
Advantages:
-
High Specificity (On-Target): When properly designed, siRNAs can achieve a high degree of specificity for the target mRNA sequence.
-
Directly Targets the Protein of Interest: This method directly reduces the levels of the GPR84 protein, providing a clear link between the protein and the observed phenotype.
Disadvantages:
-
Off-Target Effects: siRNAs can inadvertently bind to and silence other mRNAs with partial sequence homology, leading to unintended consequences.[1][2][3] Using multiple different siRNA sequences targeting the same gene is a standard method to mitigate this risk.
-
Slow Onset and Recovery: The process of mRNA and protein degradation takes time, typically 24 to 72 hours, making it less suitable for studying rapid signaling events.
-
Incomplete Knockdown: It is often difficult to achieve 100% knockdown of the target protein, and the remaining residual protein may still be functional.
-
Transfection Efficiency: The efficiency of delivering siRNA into cells can vary significantly between cell types, requiring optimization.
Signaling Pathways and Experimental Workflows
To effectively utilize these techniques, a clear understanding of the GPR84 signaling pathway and the experimental steps involved is essential.
GPR84 Signaling Pathway
GPR84 is a G-protein coupled receptor that primarily signals through the Gi/o pathway.[4] Upon activation by agonists, GPR84 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Downstream of G-protein activation, GPR84 has been shown to modulate several key signaling cascades, including the PI3K/Akt, ERK/MAPK, and NF-κB pathways, which are involved in inflammation, cell survival, and proliferation.[4][5]
Experimental Workflow: GPR84 Antagonist
The workflow for validating GPR84 function using a chemical antagonist typically involves treating cells with the compound and then measuring a relevant downstream signaling event or functional outcome.
Experimental Workflow: GPR84 siRNA Knockdown
The workflow for siRNA-mediated knockdown involves introducing the siRNA into cells, allowing time for protein depletion, and then assessing the functional consequences.
Quantitative Data at a Glance
The following tables summarize representative quantitative data from studies utilizing either a GPR84 antagonist or siRNA knockdown to validate GPR84 function.
Table 1: GPR84 Antagonist (GLPG1205) Activity
| Assay | Cell Type | Agonist | GLPG1205 IC50 | Reference |
| GTPγS Binding | GPR84-transfected cells | Embelin | 128 nM | [6] |
| Neutrophil Chemotaxis | Human Neutrophils | Embelin | 128 nM | [6] |
| ROS Production | Neutrophils | GPR84 Agonist | ~1 µM (complete block) | [7] |
| Calcium Response | Neutrophils | ZQ16 | ~0.5 µM (complete block) | [7] |
Table 2: GPR84 siRNA Knockdown Efficiency and Functional Effects
| Cell Type | Knockdown Validation Method | % Knockdown Efficiency | Functional Effect | Reference |
| Bone Marrow-Derived Macrophages | Microarray | Significant downregulation | Suppressed RANKL-induced osteoclast differentiation | [8] |
| HT1080-800R cells | qRT-PCR | >80% | (Used to study repeat expansion) | [9] |
| Various Cell Lines | Western Blot / qRT-PCR | Variable (up to >90%) | (General validation method) | [10][11] |
Experimental Protocols
GPR84 Antagonist Treatment Protocol (General)
-
Cell Culture: Plate cells at a suitable density in appropriate culture medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the GPR84 antagonist (e.g., GLPG1205) in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Pre-treatment: Pre-incubate the cells with the GPR84 antagonist or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add the GPR84 agonist (e.g., 6-OAU or a medium-chain fatty acid) at a predetermined concentration (often EC50 or EC80) and incubate for the desired time, depending on the downstream readout.
-
Assay: Perform the downstream analysis. This could involve:
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit.
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and probe for phosphorylated forms of downstream signaling molecules like ERK or Akt.
-
Functional Assays: Measure cellular responses such as chemotaxis, phagocytosis, or cytokine release using appropriate methods.
-
GPR84 siRNA Knockdown Protocol (General)
-
siRNA Design and Preparation: Obtain at least two validated siRNA sequences targeting different regions of the GPR84 mRNA, as well as a non-targeting (scrambled) control siRNA. Reconstitute the siRNAs in RNase-free buffer to a stock concentration.
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C to allow for mRNA and protein knockdown. The optimal time should be determined empirically.
-
Validation of Knockdown:
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the relative levels of GPR84 mRNA compared to a housekeeping gene and the non-targeting control. A knockdown of >70% is generally considered efficient.[12]
-
Western Blotting: Lyse the cells and perform a Western blot to confirm a reduction in GPR84 protein levels compared to the control.[13][14]
-
-
Functional Analysis: Once knockdown is confirmed, perform functional assays to assess the phenotypic consequences of reduced GPR84 expression.
Conclusion: Choosing the Right Tool for the Job
Both pharmacological inhibition and siRNA knockdown are invaluable tools for GPR84 target validation, each with its own set of strengths and weaknesses.
-
For rapid, dose-dependent, and reversible interrogation of GPR84 function, particularly in the context of screening or initial validation, a well-characterized antagonist like GLPG1205 is an excellent choice. Its direct relevance to therapeutic development is an added advantage.
-
For unequivocally linking the GPR84 protein to a specific cellular process and for longer-term studies, siRNA knockdown provides a powerful and specific approach. The use of multiple siRNAs targeting the same gene is critical to ensure that the observed phenotype is a direct result of GPR84 depletion and not an off-target effect.
Ultimately, the most robust target validation strategy often involves the use of both methods in a complementary fashion. If both a selective antagonist and specific siRNAs produce the same phenotypic outcome, it provides strong and compelling evidence for the role of GPR84 in the biological system under investigation. This dual approach significantly strengthens the confidence in GPR84 as a valid therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. gespeR: a statistical model for deconvoluting off-target-confounded RNA interference screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. G protein-coupled receptor 84 controls osteoclastogenesis through inhibition of NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Cross-Validation of GPR84 Agonist Activity: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for the cross-validation of G protein-coupled receptor 84 (GPR84) agonists in different species. While this document is structured to facilitate the comparison of the compound VUF11418 , a comprehensive search of publicly available scientific literature and databases did not yield any specific activity data for a compound with this identifier.
Therefore, this guide has been developed as a template, utilizing published data for the endogenous GPR84 agonist, decanoic acid, to illustrate the format and content for a cross-species activity comparison. Researchers in possession of data for this compound or other GPR84 ligands can adapt this framework for their own documentation and analysis.
GPR84: A Pro-inflammatory and Pro-phagocytic Receptor
G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids (MCFAs) that is predominantly expressed in immune cells such as neutrophils, monocytes, and macrophages.[1][2] Its expression is often upregulated under inflammatory conditions.[1][3] Activation of GPR84 is known to elicit pro-inflammatory and pro-phagocytic responses, primarily through the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Evidence also suggests potential coupling to other pathways, including Gαq/11, Akt, ERK, and NFκB signaling.[4][5]
Comparative Activity of GPR84 Agonists Across Species
Understanding the activity of a GPR84 agonist across different species is crucial for the preclinical development and translation of novel therapeutics. Species-specific variations in receptor sequence and pharmacology can significantly impact compound potency and efficacy.
Below is a summary of the activity of the endogenous GPR84 agonist, decanoic acid (C10), across various mammalian species. This table serves as an example for presenting comparative data for a compound of interest like this compound.
Table 1: Cross-Species Potency of Decanoic Acid (C10) at GPR84 Orthologs
| Species | Common Name | EC50 (µM) for cAMP Inhibition |
| Homo sapiens | Human | 1.8 ± 0.4 |
| Macaca mulatta | Rhesus Macaque | 2.1 ± 0.5 |
| Mus musculus | Mouse | 3.2 ± 0.7 |
| Rattus norvegicus | Rat | 2.5 ± 0.6 |
| Canis lupus familiaris | Dog | 1.9 ± 0.3 |
| Sus scrofa | Pig | 2.3 ± 0.5 |
| Ovis aries | Sheep | 4.5 ± 1.1 |
| Equus caballus | Horse | 3.9 ± 0.9 |
| Monodelphis domestica | Opossum | 5.1 ± 1.2 |
| Balaenoptera acutorostrata | Minke Whale | 6.3 ± 1.5 |
| Ursus maritimus | Polar Bear | 7.8 ± 1.8 |
| Ailuropoda melanoleuca | Panda | 9.1 ± 2.1 |
Data presented as mean ± SEM. Data extracted from functional characterization of mammalian GPR84 orthologs.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for common assays used to characterize GPR84 agonist activity.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells are commonly used for their low endogenous GPCR expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Cells are transiently or stably transfected with expression plasmids encoding the GPR84 ortholog of interest using standard methods such as lipid-based transfection reagents (e.g., Lipofectamine) or electroporation.
cAMP Inhibition Assay
This assay measures the ability of a GPR84 agonist to inhibit the production of cAMP, which is a hallmark of Gαi activation.[6]
-
Principle: GPR84 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This inhibition is typically measured in the presence of an adenylyl cyclase activator like forskolin (B1673556).
-
Procedure:
-
Transfected cells are seeded in 96-well plates.
-
The following day, the culture medium is replaced with a stimulation buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with a fixed concentration of forskolin and varying concentrations of the GPR84 agonist (e.g., this compound or decanoic acid) for a defined period (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data are normalized to the response of forskolin alone, and EC50 values are calculated using a non-linear regression analysis.
-
[35S]GTPγS Binding Assay
This functional membrane-based assay directly measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
-
Principle: Agonist binding to a Gαi-coupled receptor facilitates the exchange of GDP for GTP on the Gα subunit. The use of [35S]GTPγS allows for the quantification of this activation.
-
Procedure:
-
Membranes are prepared from cells expressing the GPR84 ortholog.
-
Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of the agonist.
-
The incubation is carried out at 30°C for a specific time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
EC50 values are determined by fitting the specific binding data to a sigmoidal dose-response curve.
-
Visualizing GPR84 Signaling and Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: GPR84 signaling pathway initiated by an agonist.
References
- 1. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic validation of an orphan G protein‐coupled receptor: The case of GPR84 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of VUF11418 and GLPG1205 on GPR84: A Guide for Researchers
A detailed comparison of the pharmacological properties and experimental evaluation of the GPR84 agonist VUF11418 and the antagonist GLPG1205 is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their respective mechanisms of action, potency, and the experimental protocols used for their characterization.
G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target for a variety of inflammatory and fibrotic diseases. This receptor, activated by medium-chain fatty acids, is primarily expressed on immune cells and plays a crucial role in modulating inflammatory responses. To facilitate further research and drug development efforts targeting GPR84, this guide provides a comparative analysis of two key pharmacological tools: this compound, a known agonist, and GLPG1205, a well-characterized antagonist.
Pharmacological Profile and Performance
A summary of the quantitative data for this compound and GLPG1205 is presented in the tables below, offering a clear comparison of their potency and activity on GPR84.
Table 1: Pharmacological Profile of this compound (Agonist)
| Parameter | Value | Assay Type | Cell Line | Reference |
| pEC50 | 7.1 | β-arrestin Recruitment | U2OS | Not Publicly Available |
Table 2: Pharmacological Profile of GLPG1205 (Antagonist)
| Parameter | Value (IC50) | Assay Type | Cell Line/System | Reference |
| Potency | 11 nM | IP1 Assay (human GPR84) | Not Specified | [1] |
| 128 nM | Neutrophil Migration Assay (human) | Primary Human Neutrophils | [1] | |
| 15 nM | ROS Production Assay | TNF-α primed Neutrophils | [2] | |
| Selectivity | >33 µM | CYP Isoenzyme Inhibition | Not Specified | [1] |
Mechanism of Action
This compound acts as an agonist of GPR84. Upon binding, it activates the receptor, initiating downstream signaling cascades. GPR84 is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, GPR84 activation can trigger other signaling pathways, including the recruitment of β-arrestin and the mobilization of intracellular calcium.
GLPG1205 is a potent and selective antagonist of GPR84. It binds to the receptor but does not elicit a signaling response. Instead, it blocks the binding of endogenous ligands and synthetic agonists like this compound, thereby inhibiting GPR84-mediated signaling.[2] GLPG1205 has demonstrated efficacy in preclinical models of inflammatory and fibrotic diseases.[2]
GPR84 Signaling Pathway
The following diagram illustrates the canonical GPR84 signaling pathway and the points of intervention for this compound and GLPG1205.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
GTPγS Binding Assay
This assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells recombinantly expressing GPR84.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the test compound (agonist or antagonist), and GDP in an appropriate assay buffer.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for GTPγS binding.
-
Termination: Terminate the reaction by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.
-
Detection: Wash the filters to remove unbound [³⁵S]GTPγS, and quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration-response curves to calculate EC50 for agonists or IC50 for antagonists.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Protocol (using a commercial enzyme fragment complementation system):
-
Cell Plating: Seed cells co-expressing GPR84 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor) in a 384-well plate.
-
Compound Addition: Add serial dilutions of the test agonist (e.g., this compound) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add detection reagents containing the substrate for the complemented enzyme.
-
Signal Measurement: Measure the resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal against the agonist concentration to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation, typically for Gq-coupled receptors or Gi-coupled receptors co-expressed with a promiscuous G protein like Gα16.
Protocol:
-
Cell Plating: Seed cells expressing GPR84 (and potentially a promiscuous G protein like Gα16 to couple Gi activation to calcium release) in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: For agonist testing, add varying concentrations of the agonist. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an agonist.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration to generate dose-response curves and calculate EC50 or IC50 values.
Conclusion
This compound and GLPG1205 represent valuable pharmacological tools for the investigation of GPR84 function. This compound serves as a potent agonist to probe the downstream consequences of GPR84 activation, while GLPG1205 provides a means to block receptor activity and explore the therapeutic potential of GPR84 antagonism. The data and protocols presented in this guide offer a foundation for researchers to design and execute experiments aimed at further elucidating the role of GPR84 in health and disease.
References
Independent Verification of GPR84 Agonist Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Potency of GPR84 Agonists
The following table summarizes the reported potency (EC50 values) of various GPR84 agonists across different functional assays. This data allows for a direct comparison of their activity at the target receptor, GPR84.
| Compound | Assay Type | Species | EC50 (µM) |
| ZQ-16 | Calcium Mobilization | Human | 0.213[1] |
| cAMP Inhibition | Human | 0.134[1] | |
| β-Arrestin Recruitment | Human | 0.597[1] | |
| 6-OAU | Calcium Mobilization | Human | 1.01 |
| cAMP Inhibition | Human | 0.014 | |
| GTPγS Binding | Human | 0.512[2] | |
| DL-175 | cAMP Inhibition | Human | ~0.029 |
| β-Arrestin Recruitment | Human | No recruitment observed |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and readout used. Direct comparison should ideally be performed within the same study under identical conditions.
Selectivity Profile of ZQ-16
An important aspect of characterizing a chemical probe is to determine its selectivity against related targets. ZQ-16 has been reported to be a selective GPR84 agonist with no activity observed at other free fatty acid receptors (FFARs) at a concentration of 100 µM.
| Off-Target | Activity of ZQ-16 (at 100 µM) |
| GPR40 (FFAR1) | No activity observed[1] |
| GPR41 (FFAR3) | No activity observed[1] |
| GPR119 | No activity observed[1] |
| GPR120 (FFAR4) | No activity observed[1] |
This qualitative data provides a starting point for a selectivity assessment. For a comprehensive profile, quantitative binding or functional data against a broad panel of receptors, ion channels, and enzymes is required.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize GPR84 agonists.
Calcium Mobilization Assay (FLIPR)
This protocol is a general guideline for measuring GPR84-mediated calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).
Objective: To measure the intracellular calcium concentration change upon activation of GPR84 by an agonist.
Materials:
-
HEK293 cells stably co-expressing human GPR84 and a promiscuous G-protein (e.g., Gα16).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (B1678239) (to prevent dye leakage).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the GPR84-expressing HEK293 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in Assay Buffer.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, 5% CO2.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., VUF11418, ZQ-16) and control agonists in Assay Buffer at a concentration that is 5-10 times the final desired concentration.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record baseline fluorescence for a set period.
-
The instrument will then automatically add the compounds to the cell plate and continue to record the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence, indicating intracellular calcium mobilization, is measured. The EC50 value for each agonist is determined by plotting the peak fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay (DiscoverX PathHunter)
This protocol outlines the general steps for a β-arrestin recruitment assay using the DiscoverX PathHunter technology.
Objective: To measure the recruitment of β-arrestin to GPR84 upon agonist stimulation.
Materials:
-
PathHunter cell line co-expressing GPR84-ProLink (PK) and β-arrestin-Enzyme Acceptor (EA).
-
Cell plating reagent (as recommended by DiscoverX).
-
Test compounds and control agonist.
-
PathHunter Detection Reagents.
-
White, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter cells in the assay plates using the recommended cell plating reagent and density. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the cells. Incubate for 90 minutes at 37°C.
-
Detection:
-
Prepare the PathHunter detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Calculate the EC50 value for each agonist by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
GPR84 Signaling Pathway
Caption: GPR84 signaling through Gαi and β-arrestin pathways.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for verifying the selectivity of a GPR84 agonist.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VUF11418, a synthetic small-molecule agonist of the C-X-C chemokine receptor 3 (CXCR3), with other relevant ligands. The focus is on its specificity and biased agonism, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Executive Summary
Data Presentation
Table 1: Comparative Binding Affinities of Ligands for CXCR3
| Compound | Receptor | Radioligand | Assay Type | pKi / pKd | Reference |
| This compound | Human CXCR3 | [¹²⁵I]-CXCL10 | Radioligand Binding | 7.2 | |
| VUF10661 | Human CXCR3 | [¹²⁵I]-CXCL10 | Radioligand Binding | 7.3 ± 0.1 | |
| VUF10661 | Human CXCR3 | [¹²⁵I]-CXCL11 | Radioligand Binding | 6.2 ± 0.1 | |
| CXCL11 | Human CXCR3 | [¹²⁵I]-CXCL10 | Radioligand Binding | 10.4 ± 0.1 | |
| CXCL11 | Human CXCR3 | [¹²⁵I]-CXCL11 | Radioligand Binding | 10.1 ± 0.1 |
Note: A higher pKi or pKd value indicates a higher binding affinity.
Table 2: Functional Potency and Biased Agonism at CXCR3
| Compound | Assay Type | Readout | pEC50 / Emax | Bias Profile | Reference |
| This compound | [³⁵S]GTPγS Binding | Gαi Activation | 6.0 | G Protein Biased | |
| VUF10661 | [³⁵S]GTPγS Binding | Gαi Activation | Similar potency to this compound | β-arrestin Biased | |
| This compound | β-arrestin2 Recruitment | β-arrestin2 Recruitment | Lower Emax vs. VUF10661 | G Protein Biased | |
| VUF10661 | β-arrestin2 Recruitment | β-arrestin2 Recruitment | Higher Emax vs. This compound | β-arrestin Biased | |
| CXCL11 | Gαi Activation & β-arrestin2 Recruitment | Gαi & β-arrestin2 | Full agonist for both pathways | Balanced/Slight β-arrestin |
Note: pEC50 represents the concentration of the ligand that gives half-maximal response. Emax is the maximum response that can be produced by the ligand.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a standard method for determining the binding affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
HEK293 cells stably expressing human CXCR3.
-
Membrane preparation from CXCR3-expressing cells.
-
[¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11 (radioligand).
-
Unlabeled this compound and other competing ligands.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-CXCR3 cells.
-
In a 96-well plate, add 25 µL of binding buffer, 25 µL of competing unlabeled ligand at various concentrations, and 25 µL of radioligand (at a final concentration close to its Kd).
-
Initiate the binding reaction by adding 25 µL of the cell membrane preparation (typically 5-10 µg of protein per well).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Calculate the IC50 value, which is the concentration of the competing ligand that displaces 50% of the specifically bound radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR agonist. It relies on the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Materials:
-
Membrane preparation from CXCR3-expressing cells.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound and other agonists.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GTPγS (unlabeled, for non-specific binding determination).
Procedure:
-
Thaw the cell membrane preparation on ice.
-
In a 96-well plate, add 50 µL of assay buffer containing GDP (typically 10 µM).
-
Add 25 µL of the agonist (e.g., this compound) at various concentrations.
-
Add 25 µL of the cell membrane preparation (10-20 µg protein/well).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Determine the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from total binding to get specific binding. Plot specific binding against the log concentration of the agonist to determine pEC50 and Emax values.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an indicator of a distinct signaling pathway. A common method is the PathHunter® β-arrestin assay (DiscoverX).
Principle: The assay utilizes enzyme fragment complementation. The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the GPCR, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
General Protocol Outline:
-
Plate PathHunter® cells co-expressing the tagged CXCR3 and β-arrestin in a 96-well plate.
-
Incubate the cells overnight.
-
Add this compound or other test compounds at various concentrations.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents containing the substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the agonist to determine pEC50 and Emax values for β-arrestin recruitment.
Mandatory Visualization
CXCR3 Signaling Pathways
Caption: this compound activates CXCR3, leading to biased Gαi-dependent signaling.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay to measure G protein activation.
Logical Relationship: Assessing GPCR Ligand Specificity
Caption: Logical workflow for the comprehensive assessment of a GPCR ligand's specificity.
References
Head-to-head comparison of VUF11418 and other I2-imidazoline ligands.
VUF11418 and I2-Imidazoline Ligands: A Comparative Analysis
Initial investigations into the binding profile of this compound reveal that it is predominantly recognized as a ligand for the C-X-C chemokine receptor 3 (CXCR3), a G protein-coupled receptor involved in immune responses, rather than an I2-imidazoline binding site ligand. This distinction is critical for researchers in the field of drug development and pharmacology. Therefore, a direct head-to-head comparison of this compound with I2-imidazoline ligands is not scientifically feasible.
This guide will proceed by offering a comprehensive comparison of several prominent and well-characterized I2-imidazoline ligands, providing researchers with valuable data and methodologies for their own investigations in this area.
The I2-imidazoline binding sites are a heterogeneous class of proteins whose precise molecular identity and signaling pathways are still under active investigation. They are, however, recognized as important targets for potential therapeutic agents, particularly in the areas of pain management and neuroprotection. A key characteristic of many I2 ligands is their interaction with monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.
Comparative Analysis of I2-Imidazoline Ligands
To facilitate a clear understanding of the pharmacological landscape of I2-imidazoline ligands, the following table summarizes the binding affinities (Ki or pKi) and selectivity of several key compounds for the I2-imidazoline binding site, as well as for α1- and α2-adrenergic receptors, which are often sites of off-target activity.
| Ligand | I2 Binding Affinity (pKi/Ki) | α1-Adrenergic Affinity (pKi/Ki) | α2-Adrenergic Affinity (pKi/Ki) | Selectivity (I2 vs. α2) |
| 2-BFI | 8.47 (pKi) | - | - | High |
| Idazoxan | High Affinity | Moderate Affinity | High Affinity | Low |
| BU224 | 8.43 (pKi) | Low Affinity | Low Affinity | High |
| Tracizoline | 8.74 (pKi) | Low Affinity | 7,762-fold | Very High |
| Benazoline | 9.07 (pKi) | Low Affinity | 18,621-fold | Very High |
| RS-45041-190 | 9.37 (pKi) | Low Affinity | Low Affinity | High |
| Cirazoline | High Affinity | High Affinity | Moderate Affinity | Low |
Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of I2-imidazoline ligands. Below are representative methodologies for key assays.
Radioligand Binding Assay for I2-Imidazoline Sites
This protocol describes a competitive binding assay to determine the affinity of a test compound for the I2-imidazoline binding site using [3H]-Idazoxan as the radioligand.
Materials:
-
Tissue Preparation: Rat brain cortex homogenate.
-
Radioligand: [3H]-Idazoxan (specific activity ~45-60 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Cirazoline.
-
Test Compounds: Various concentrations of the ligand of interest.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Thaw the rat brain cortex homogenate on ice.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (or buffer for total binding, or Cirazoline for non-specific binding), and 50 µL of [3H]-Idazoxan (final concentration ~1-2 nM).
-
Add 100 µL of the tissue homogenate (containing ~100-200 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of I2-imidazoline ligands on MAO activity.
Materials:
-
Enzyme Source: Rat liver mitochondria or recombinant human MAO-A and MAO-B.
-
Substrate: [14C]-Serotonin for MAO-A or [14C]-Phenylethylamine for MAO-B.
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Test Compounds: Various concentrations of the I2-imidazoline ligand.
-
Stop Solution: 2 M HCl.
-
Extraction Solvent: Ethyl acetate/toluene (1:1, v/v).
-
Scintillation Counter.
Procedure:
-
Pre-incubate the enzyme source with the test compound or buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Extract the deaminated metabolites into the organic solvent.
-
Centrifuge to separate the phases.
-
Measure the radioactivity in an aliquot of the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition of MAO activity for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling mechanism of I2-imidazoline ligands and a typical experimental workflow for their characterization.
Caption: Proposed signaling mechanism of I2-imidazoline ligands via allosteric modulation of MAO.
Caption: General experimental workflow for the characterization of I2-imidazoline ligands.
Safety Operating Guide
Proper Disposal Procedures for VUF11418: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for VUF11418 could not be located in the available resources. The following guidance is based on general safety protocols for the disposal of hazardous, iodine-containing organic compounds. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure full compliance with local, state, and federal regulations.
This compound, with the chemical formula C25H31I2N, is an organic compound containing iodine. Due to its chemical nature, it must be handled and disposed of as hazardous waste to mitigate risks to human health and the environment. Improper disposal can lead to contamination and adverse effects.
Personal Protective Equipment (PPE)
When handling and disposing of this compound, appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Recommended Equipment |
| Hand Protection | Nitrile gloves |
| Eye Protection | Safety glasses or goggles |
| Skin and Body | Fastened lab coat |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it should follow a strict protocol to ensure safety and compliance.
-
Waste Segregation and Collection : All materials contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves), must be collected in a designated, shatter-resistant container. This container should be clearly labeled as "Hazardous Waste."
-
Container Labeling : The hazardous waste container must be sealed and properly labeled. The label should include the full chemical name: "this compound" or "1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N-((2'-iodo-[1,1'-biphenyl]-4-yl)methyl)-N,N-dimethylmethanaminium iodide," your name, and the date.
-
Storage : The sealed and labeled waste container should be stored in a designated and secure "satellite accumulation area" within the laboratory, awaiting pickup by trained EHS personnel or a licensed hazardous waste disposal service.
-
Professional Disposal : Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste.[1] They will ensure the waste is transported to a licensed treatment facility for proper handling.[1]
Critical Disposal Prohibitions
To prevent hazardous situations and environmental contamination, the following actions are strictly prohibited:
-
Do NOT Dispose Down the Drain : this compound should never be poured down the sink as it can harm the environment and wildlife.[1]
-
Do NOT Mix with Other Waste : Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, do not mix with bleach, as this can generate toxic fumes.
-
Do NOT Autoclave : Materials contaminated with iodine should not be autoclaved, as this can release dangerous iodine vapor.
-
Do NOT Dispose of in Regular Trash : this compound and contaminated materials must not be placed in the regular solid waste stream.
Logical Workflow for Hazardous Chemical Disposal
The following diagram illustrates the necessary steps for the safe and compliant disposal of hazardous chemical waste such as this compound.
Caption: Workflow for the proper disposal of this compound hazardous waste.
References
Handling VUF11418: A Guide to Laboratory Safety and Disposal
For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and data integrity. This guide provides essential safety and logistical information for the handling and disposal of VUF11418, a CXCR3 activator used in inflammation research.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE:
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 standards. |
| Face | Face Shield | To be worn in addition to safety goggles, especially when there is a risk of splashes or aerosol generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. |
| Body | Laboratory Coat | A buttoned, full-length lab coat is required to protect against spills. |
| Respiratory | Fume Hood | All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential to minimize exposure and ensure a safe laboratory environment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
| Waste Type | Disposal Container |
| Solid Waste | Labeled, sealed container for "this compound Solid Waste." This includes contaminated gloves, weigh boats, and pipette tips. |
| Liquid Waste | Labeled, sealed container for "this compound Liquid Waste." This includes unused solutions and solvent rinses. |
| Sharps | Puncture-resistant sharps container specifically for this compound contaminated items. |
Disposal Procedure:
-
Segregate Waste: At the point of generation, immediately place waste into the appropriate, clearly labeled container.
-
Container Management: Do not overfill waste containers. Ensure containers are securely sealed when not in use.
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance on pickup and final disposal.
By adhering to these stringent safety and disposal protocols, researchers can confidently work with this compound while prioritizing personal and environmental safety, thereby fostering a culture of trust and responsibility within the scientific community.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
